molecular formula C22H20Br2N2O2 B2505187 P7C3-OMe

P7C3-OMe

Katalognummer: B2505187
Molekulargewicht: 504.2 g/mol
InChI-Schlüssel: LEICNUMXFWNCSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P7C3-OMe is a useful research compound. Its molecular formula is C22H20Br2N2O2 and its molecular weight is 504.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality P7C3-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about P7C3-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H20Br2N2O2

Molekulargewicht

504.2 g/mol

IUPAC-Name

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol

InChI

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3

InChI-Schlüssel

LEICNUMXFWNCSJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Löslichkeit

not available

Herkunft des Produkts

United States

Foundational & Exploratory

The Serendipitous Discovery and Scientific Unraveling of P7C3 Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of the P7C3 class of aminopropyl carbazole compounds represents a significant advancement in the quest for neuroprotective therapeutics. This technical guide provides an in-depth exploration of the history of P7C3 compounds, from their serendipitous discovery through an unbiased in vivo screen to the elucidation of their mechanism of action and their preclinical validation in various models of neurodegenerative disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the scientific journey, comprehensive experimental protocols, and an analysis of the key findings that have established P7C3 compounds as promising therapeutic candidates.

Introduction: The Unmet Need and a Novel Approach

The landscape of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), alongside the devastating consequences of traumatic brain injury (TBI), has long been marred by a lack of effective disease-modifying therapies. Traditional drug discovery has often relied on a target-based approach, which, while logical, has yielded limited success in the complex multifactorial nature of neuronal cell death. This challenge prompted a shift in strategy for a team of researchers who embarked on an ambitious, target-agnostic screen to identify compounds with neuroprotective properties directly within a living organism. This bold approach, eschewing preconceived notions of molecular targets, ultimately led to the discovery of the P7C3 family of compounds.

The Genesis of P7C3: An Unbiased In Vivo Screen

The story of P7C3 begins with a large-scale, unbiased in vivo screen for proneurogenic molecules conducted by a team led by Dr. Andrew Pieper and Dr. Steven McKnight at the University of Texas Southwestern Medical Center.[1] The researchers sought to identify compounds that could enhance the formation of new neurons in the hippocampus of adult mice, a process known as adult neurogenesis. The screen was designed to be purely phenotypic, meaning it looked for a desired biological outcome without any prior assumptions about the underlying molecular mechanism.

Experimental Design: A High-Risk, High-Reward Strategy

The core of the discovery was a meticulously designed in vivo screening protocol. The decision to screen in living mice, though resource-intensive, was a critical choice to identify compounds with inherent bioavailability and efficacy in a complex biological system.[2]

Experimental Protocol: Initial In Vivo Proneurogenic Screen

  • Compound Library Selection: A diverse library of 1,000 small molecules was selected for screening.

  • Animal Model: Adult male C57BL/6 mice were used for the screen.

  • Compound Administration:

    • Test compounds were administered via intracerebroventricular (ICV) infusion using surgically implanted osmotic mini-pumps.

    • This method ensured direct and continuous delivery of the compounds to the brain over a 7-day period.

  • Neurogenesis Labeling:

    • To label newly born cells, mice were treated daily with Bromodeoxyuridine (BrdU), a synthetic thymidine analog that incorporates into the DNA of dividing cells.[3]

    • BrdU was administered via intraperitoneal (IP) injection at a dose of 50 mg/kg.

  • Tissue Processing and Analysis:

    • After the 7-day infusion period, mice were euthanized, and their brains were collected.

    • Brain tissue was fixed, sectioned, and subjected to immunohistochemistry for BrdU.

    • The number of BrdU-positive cells in the subgranular zone of the dentate gyrus, a key region of adult neurogenesis, was quantified.

  • Hit Identification: Compounds that significantly increased the number of BrdU-positive cells compared to vehicle-treated controls were identified as "hits."

This rigorous screening process led to the identification of a promising aminopropyl carbazole, initially designated P7C3 , which stood for "Pool 7, Compound 3".[1] Further investigation revealed that P7C3 did not increase the proliferation of neural stem cells but rather enhanced the survival of newborn neurons by protecting them from apoptosis.[4]

Unraveling the Mechanism: The Role of NAMPT and NAD+

With a promising neuroprotective compound in hand, the next critical step was to identify its molecular target and elucidate its mechanism of action. This endeavor led to the discovery that P7C3 compounds exert their effects by activating a key enzyme in cellular metabolism.

Target Identification: A Chemical Biology Approach

To identify the cellular target of P7C3, the researchers employed a chemical biology approach. They synthesized a derivative of P7C3 that could be used as a probe to "fish out" its binding partners from cell lysates. This ultimately led to the identification of nicotinamide phosphoribosyltransferase (NAMPT) as the direct molecular target of P7C3.[5]

NAMPT Activation and NAD+ Synthesis

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. NAD+ is a critical coenzyme involved in numerous cellular processes, including energy metabolism, DNA repair, and signaling. By activating NAMPT, P7C3 compounds enhance the synthesis of NAD+, thereby bolstering cellular energy reserves and promoting cell survival, particularly under conditions of stress or injury.[5][6]

Signaling Pathway: P7C3 and the NAD+ Salvage Pathway

P7C3_NAD_Pathway P7C3 P7C3 Compound NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) P7C3->NAMPT Activates Nicotinamide Nicotinamide NMN NMN (Nicotinamide Mononucleotide) Nicotinamide->NMN NAMPT NAD NAD+ (Nicotinamide Adenine Dinucleotide) NMN->NAD Cellular_Processes Cellular Processes: - Energy Metabolism - DNA Repair - Cell Survival NAD->Cellular_Processes Supports Neuroprotection Neuroprotection Cellular_Processes->Neuroprotection Leads to

Caption: P7C3 activates NAMPT, boosting NAD+ synthesis and promoting neuroprotection.

Experimental Validation of NAMPT Activation

The activation of NAMPT by P7C3 compounds was confirmed through a series of biochemical and cellular assays.

Experimental Protocol: NAMPT Enzymatic Activity Assay

  • Reagents: Recombinant NAMPT enzyme, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent for the product, nicotinamide mononucleotide (NMN), or a coupled enzyme system to measure NAD+ production.

  • Assay Procedure:

    • Incubate recombinant NAMPT with varying concentrations of the P7C3 compound.

    • Initiate the enzymatic reaction by adding the substrates (nicotinamide and PRPP).

    • Allow the reaction to proceed for a defined period at 37°C.

    • Stop the reaction and measure the amount of NMN or NAD+ produced using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS/MS).

  • Data Analysis: Compare the enzymatic activity in the presence of the P7C3 compound to a vehicle control to determine the extent of activation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[7]

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., neuronal cell lines) to a suitable confluency.

    • Treat the cells with the P7C3 compound or a vehicle control for a specified duration.

  • Heat Shock:

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

    • Analyze the amount of soluble NAMPT remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of NAMPT to higher temperatures in the presence of the P7C3 compound indicates direct binding and stabilization.

Preclinical Development and Therapeutic Potential

Following the elucidation of its mechanism of action, the P7C3 scaffold was subjected to medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. This led to the development of several analogs, most notably P7C3-A20 , which demonstrated superior neuroprotective efficacy in a variety of preclinical models.[1]

Traumatic Brain Injury (TBI)

P7C3 compounds have shown remarkable efficacy in animal models of TBI. Studies have demonstrated that administration of P7C3-A20 after a traumatic insult can reduce neuronal cell death, decrease inflammation, and improve functional outcomes.[8]

Experimental Protocol: Controlled Cortical Impact (CCI) Model of TBI in Mice

  • Animal Model: Adult male mice are anesthetized and placed in a stereotactic frame.

  • Surgical Procedure:

    • A craniotomy is performed over the desired cortical region (e.g., parietal cortex).

    • The dura mater is kept intact.

  • Induction of Injury:

    • A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed cortex.

    • The parameters of the impact (velocity, depth, and dwell time) can be precisely controlled to induce varying severities of injury.[9]

  • Post-operative Care: The surgical site is closed, and the animal is allowed to recover with appropriate analgesia.

  • P7C3-A20 Treatment: P7C3-A20 is typically administered intraperitoneally at a specified dose (e.g., 10 mg/kg) starting at a defined time point post-injury.[2]

  • Outcome Measures:

    • Histological Analysis: Brain tissue is analyzed for lesion volume, neuronal cell loss (e.g., using NeuN staining), and axonal injury.

    • Behavioral Assessment: Cognitive function is assessed using tasks such as the Morris Water Maze.[10]

Alzheimer's Disease

More recently, P7C3-A20 has shown significant promise in preclinical models of Alzheimer's disease. Studies using the 5xFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's pathology, have demonstrated that P7C3-A20 can reverse cognitive deficits and reduce neuropathological hallmarks of the disease.[1][11]

Experimental Protocol: 5xFAD Mouse Model of Alzheimer's Disease

  • Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial Alzheimer's disease mutations, are used.[4][12]

  • Treatment Regimen: P7C3-A20 is administered to the mice, often at an advanced stage of the disease, to assess its therapeutic potential.

  • Cognitive Assessment: The Morris Water Maze is a standard behavioral test used to evaluate spatial learning and memory in these mice.[8]

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

  • Neuropathological Analysis:

    • Brain tissue is analyzed for amyloid-beta plaque deposition (e.g., using thioflavin S staining or specific antibodies).

    • Levels of phosphorylated tau, another key pathological feature of Alzheimer's disease, are also assessed.

    • Markers of neuroinflammation and synaptic density are often quantified.

The remarkable finding from these studies is that P7C3-A20 not only prevents but can also reverse established cognitive deficits and neuropathology in these models, suggesting a potential for true disease modification.[13]

P7C3_AD_Workflow start Start: 5xFAD Mouse Model (Advanced Disease Stage) treatment P7C3-A20 Treatment start->treatment behavioral Cognitive Assessment (Morris Water Maze) treatment->behavioral histology Neuropathological Analysis - Aβ Plaques - p-Tau - Neuroinflammation treatment->histology outcome Outcome: - Reversal of Cognitive Deficits - Reduction in Neuropathology behavioral->outcome histology->outcome

Sources

Structural Activity Relationship (SAR) of P7C3 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structural Activity Relationship (SAR) of P7C3 analogues, designed for researchers in neuropharmacology and drug development.

Executive Summary

The P7C3 class of aminopropyl carbazoles represents a breakthrough in neuroprotective pharmacology.[1] Originally identified through a target-agnostic in vivo screen for hippocampal neurogenesis, P7C3 and its optimized analogues (e.g., P7C3-A20 , P7C3-S243 ) function by activating Nicotinamide Phosphoribosyltransferase (NAMPT) .[2][3] This activation enhances the NAD+ salvage pathway, mitigating neuronal apoptosis and axonal degeneration in models of TBI, ALS, and Parkinson’s disease.[2]

This guide dissects the chemical architecture of P7C3, analyzing how specific structural modifications dictate potency, metabolic stability, and blood-brain barrier (BBB) penetrance.[2]

Chemical Architecture & Pharmacophore Analysis[2][3][4]

The P7C3 scaffold can be divided into three distinct pharmacophoric regions. Modifications in these zones determine the compound's efficacy and physicochemical profile.[1]

General Structure

The core skeleton is an aminopropyl carbazole .[1]

  • Region A: Carbazole Backbone[3]

  • Region B: Propyl Linker (Chiral Center)[2][3]

  • Region C: Terminal Amine/Aniline[2][3]

P7C3_SAR Core P7C3 Scaffold (Aminopropyl Carbazole) RegionA Region A: Carbazole Ring (Lipophilic Anchor) Core->RegionA RegionB Region B: Linker (Chirality & H-Bonding) Core->RegionB RegionC Region C: Terminal Amine (Target Interaction) Core->RegionC A_Detail Critical: 3,6-Dibromo substitution. Loss of Br reduces activity. Replacement with H abolishes effect. RegionA->A_Detail B_Detail Critical: 2-Hydroxy or 2-Fluoro. Fluorine (A20, S243) prevents metabolism and increases potency. (-)-Enantiomer is active. RegionB->B_Detail C_Detail Aniline vs. Pyridine. 3-Methoxy (A20) enhances potency. Aminopyridine (S243) improves polarity & BBB crossing. RegionC->C_Detail

Figure 1: Pharmacophore segmentation of the P7C3 scaffold highlighting critical SAR determinants.[2][3]

Detailed SAR Analysis
Region A: The Carbazole Backbone

The lipophilic carbazole ring is essential for binding to the allosteric site of NAMPT.

  • Halogenation: The 3,6-dibromo substitution pattern is critical.[2][3] Removing these halogens (e.g., replacing with hydrogen) results in a complete loss of neuroprotective activity.[3]

  • Mechanism: The bulky bromine atoms likely fill a hydrophobic pocket within the enzyme, stabilizing the active conformation.[2]

Region B: The Propyl Linker & Chirality

This region connects the lipophilic anchor to the polar terminus.

  • Hydroxyl vs. Fluorine:

    • P7C3 (Parent): Contains a secondary alcohol (-OH) at the C2 position.[2][3]

    • P7C3-A20 & S243: Substitution of the hydroxyl group with a Fluorine atom prevents glucuronidation and metabolic oxidation, significantly increasing half-life and potency (up to 10-fold).[2][3]

  • Stereochemistry: Activity is stereospecific.[2][3] The (-)-enantiomer (typically the S-configuration for fluorinated analogues) is the active form.[2][3] The (+)-enantiomer is largely inactive.[2][3]

Region C: The Terminal Amine [2]
  • P7C3-A20: Features a 3-methoxyaniline .[2][3][] The electron-donating methoxy group enhances potency compared to the unsubstituted aniline of the parent P7C3.[2]

  • (-)-P7C3-S243: Replaces the aniline with an aminopyridine (specifically a 2-aminopyridine derivative).[2][3] This modification increases polarity (lower LogP), improving solubility and optimizing the unbound fraction in the brain without compromising BBB permeability.

Mechanism of Action: NAMPT Activation

P7C3 analogues act as Positive Allosteric Modulators (PAMs) of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[3]

The NAD+ Salvage Flux

By increasing the catalytic efficiency of NAMPT, P7C3 ensures a steady supply of NAD+ under stress conditions (e.g., oxidative stress, excitotoxicity), preventing the energetic collapse that triggers apoptosis.[2]

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate Limiting) Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis P7C3 P7C3 Analogues (Allosteric Activator) P7C3->NAMPT Activates NAD NAD+ NMN->NAD NMNATs SIRT1 SIRT1 Activation NAD->SIRT1 Mito Mitochondrial Function (ATP Production) NAD->Mito Survival Neuronal Survival & Axon Stability SIRT1->Survival Mito->Survival

Figure 2: P7C3-mediated activation of the NAD+ salvage pathway.[2][3]

Comparative Data Summary

The following table synthesizes the physicochemical and biological properties of the key analogues.

CompoundStructure KeyLinker ModificationTerminal GroupRelative PotencyBBB PenetrationKey Indication
P7C3 Parent2-HydroxyAniline1x (Baseline)HighDiscovery Tool
P7C3-A20 Optimized2-Fluoro 3-Methoxy -aniline~10x HighTBI, ALS (Chronic)
(-)-P7C3-S243 Lead Candidate2-Fluoro Aminopyridine ~10-20x Optimized (Balanced)TBI, Neurodegeneration

Validated Experimental Protocols

To ensure reproducibility in SAR studies, the following protocols are recommended for validating P7C3 activity.

Protocol A: Doxorubicin-Induced Toxicity (Dox:Tox) Assay

Rationale: Doxorubicin depletes cellular NAD+ pools.[2][3] This assay serves as a rapid in vitro surrogate for NAMPT-mediated rescue.[2][3]

  • Cell Line: U2OS (Osteosarcoma) cells.

  • Seeding: Plate 5,000 cells/well in 96-well plates.

  • Pre-treatment: Incubate cells with P7C3 analogues (0.01 – 10 µM) for 1 hour .

  • Injury: Add Doxorubicin (0.5 µM) to induce metabolic stress.[2][3]

  • Incubation: Incubate for 48–72 hours.

  • Readout: Measure cell viability using CellTiter-Glo (ATP quantification).

    • Success Criterion: Active analogues will shift the Doxorubicin IC50 or restore viability to >80% of vehicle control.

Protocol B: In Vivo Hippocampal Neurogenesis

Rationale: The gold-standard assay for P7C3 activity involves quantifying newborn neurons in the dentate gyrus.[2][3]

  • Subjects: Adult C57BL/6J mice (12 weeks).

  • Dosing: Administer compound (e.g., P7C3-A20 at 10 mg/kg IP) daily for 7 days.

  • Labeling: Co-administer BrdU (50 mg/kg IP) daily to label dividing cells.[3]

  • Perfusion: Sacrifice animals 24 hours after the last dose.

  • IHC: Stain coronal brain sections for BrdU (proliferation) and NeuN (neuronal marker).[3]

  • Quantification: Stereological counting of BrdU+/NeuN+ cells in the subgranular zone (SGZ).

    • Success Criterion: A statistically significant increase (typically 2-3 fold) in BrdU+ cells compared to vehicle.[2][3]

References

  • Pieper, A. A., et al. (2010).[2][5] Discovery of a Proneurogenic, Neuroprotective Chemical.[1][6][5] Cell, 142(1), 39-51.[2][3][5] Link

  • Wang, G., et al. (2014).[2] P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage.[2][3][7][8][9] Cell, 158(6), 1324-1334.[2][3] Link

  • Naidoo, J., et al. (2014).[2][10] Development of a Scalable Synthesis of P7C3-A20, a Potent Neuroprotective Agent.[1][2][3] Tetrahedron Letters, 55(6), 1156-1159.[2][3] Link

  • Yin, T. C., et al. (2014).[2] P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury.[9][10][11] Cell Reports, 8(6), 1731-1740.[2][3] Link

  • De Jesús-Cortés, H., et al. (2015).[2][3] Protective efficacy of P7C3-S243 in the 6-hydroxydopamine model of Parkinson's disease.[2][3] npj Parkinson's Disease, 1, 15010.[2] Link

Sources

Technical Guide: P7C3-OMe and NAMPT-Mediated Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Role of P7C3-OMe in Preventing Neuronal Apoptosis

Executive Summary

This technical guide details the mechanistic role and experimental application of P7C3-OMe (and its optimized fluorinated analog, P7C3-A20) in preventing neuronal apoptosis. Unlike traditional antioxidants or receptor antagonists, P7C3-OMe functions as a small-molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . By enhancing the NAD+ salvage pathway, it prevents the energetic collapse that precedes mitochondrial-mediated apoptosis.

This guide is designed for researchers requiring actionable protocols for synthesis, formulation, and in vivo validation of P7C3 compounds in models of neurodegeneration (ALS, PD) and Traumatic Brain Injury (TBI).

Part 1: The Molecular Mechanism (The "Why")

The NAD+ Salvage Pathway & Mitochondrial Integrity

The critical failure point in neurodegenerative apoptosis is often the depletion of intracellular NAD+. NAD+ is not merely a metabolic cofactor; it is the substrate for PARP-1 (DNA repair) and Sirtuins (epigenetic regulation).

Under stress (oxidative damage, excitotoxicity), PARP-1 overactivation depletes NAD+ pools. This depletion leads to:

  • Energetic Failure: Glycolysis and the TCA cycle stall.

  • Mitochondrial Permeability Transition (mPT): Loss of mitochondrial membrane potential (

    
    ).
    
  • Apoptosis: Release of Cytochrome C and activation of Caspase-3.

P7C3-OMe Intervention: P7C3-OMe binds allosterically to NAMPT, the rate-limiting enzyme that converts Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN). This enhances the flux of the salvage pathway, maintaining high NAD+ levels even under stress, effectively "insulating" the neuron against apoptotic signaling.

Pathway Visualization

The following diagram illustrates the specific intervention point of P7C3-OMe within the NAD+ salvage pathway.

NAMPT_Pathway cluster_stress Neuronal Stressors cluster_mechanism NAD+ Salvage Pathway cluster_outcome Cellular Fate ROS Oxidative Stress (ROS) DNA_Damage DNA Damage ROS->DNA_Damage NAD NAD+ DNA_Damage->NAD PARP-1 Depletes NAD+ NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate Limiting) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN P7C3 P7C3-OMe (Allosteric Activator) P7C3->NAMPT Enhances Activity NMN->NAD NMNAT Mito Mitochondrial Integrity NAD->Mito Maintains ΔΨm Apoptosis Apoptosis (Caspase 3) Mito->Apoptosis Prevents Survival Neuronal Survival Mito->Survival

Caption: P7C3-OMe activates NAMPT, replenishing NAD+ pools depleted by PARP-1, thereby preventing mitochondrial collapse and apoptosis.

Part 2: Pharmacokinetics & Chemical Properties

P7C3-OMe (and its derivative P7C3-A20) was developed because the original P7C3 scaffold had suboptimal metabolic stability. The addition of the methoxy group (OMe) and/or fluorine substitutions significantly improves blood-brain barrier (BBB) penetration and half-life.

Comparative Properties Table
PropertyParent P7C3P7C3-OMe / A20Relevance to Research
Target NAMPTNAMPTRate-limiting step in NAD+ salvage.[1][2][3][4]
BBB Permeability ModerateHigh Critical for CNS indications (TBI, ALS).
Solubility PoorPoor (Lipophilic) Requires specific formulation (see Part 3).
Metabolic Stability Low (Hydroxyl oxidation)High Allows for once-daily dosing.
Toxicity LowNo overt toxicity Safe at therapeutic doses (10-20 mg/kg).

Part 3: Experimental Protocols (The "How")

Formulation for In Vivo Administration

Critical Warning: P7C3 compounds are highly lipophilic. Improper formulation leads to precipitation in the peritoneal cavity, resulting in zero bioavailability and false negatives.

Reagents:

  • P7C3-OMe (Solid powder)

  • DMSO (Molecular Biology Grade)

  • Corn Oil (Sigma-Aldrich) or Captisol® (Beta-cyclodextrin sulfobutyl ether sodium).

Protocol A: The Oil Depot Method (Standard for Rodents)

  • Weighing: Calculate total mass required for a 10 mg/kg dose.

  • Primary Solubilization: Dissolve P7C3-OMe in 100% DMSO to create a high-concentration stock.

    • Limit: DMSO final volume must not exceed 5-10% of the total injection volume.

  • Secondary Suspension: While vortexing the corn oil vigorously, add the DMSO-P7C3 solution dropwise.

    • Visual Check: The solution should remain clear. Cloudiness indicates precipitation.

  • Administration: Intraperitoneal (IP) injection.

    • Note: Oil formulations release slowly.

Protocol B: The Captisol Method (Preferred for IV/Oral)

  • Prepare a 30% (w/v) Captisol solution in sterile water.

  • Add P7C3-OMe powder to the Captisol solution.

  • Sonicate at 37°C for 45-60 minutes until fully dissolved.

  • Filter sterilize (0.22

    
    m) before use.
    
In Vitro Neuroprotection Assay

Objective: Validate anti-apoptotic activity in primary cortical neurons.

  • Culture: Plate primary cortical neurons (E15-E17) at 50,000 cells/well in 96-well plates.

  • Pre-treatment: At DIV 7 (Days in Vitro), treat cells with P7C3-OMe (0.01

    
    M – 1.0 
    
    
    
    M).
    • Vehicle Control: DMSO (0.1%).

  • Insult: 1 hour post-treatment, add apoptotic stressor:

    • Option A: Doxorubicin (DNA damage/NAD+ depletion).

    • Option B: H2O2 (Oxidative stress).

  • Readout: Measure cell viability after 24 hours using CellTiter-Glo (ATP) or cleaved Caspase-3 immunostaining.

    • Expectation: P7C3-OMe should shift the IC50 of the toxin significantly to the right.

Part 4: Therapeutic Applications & Data[5][6][7][8][9]

Traumatic Brain Injury (TBI)

In blast-mediated TBI models, P7C3-OMe (specifically the A20 variant) has been shown to preserve axonal integrity.[5]

  • Mechanism: TBI causes immediate NAD+ depletion in axons. P7C3-OMe restores this, preventing "die-back" axonal degeneration.

  • Key Finding: Treatment initiated even 24 hours post-injury showed significant preservation of cognitive function (Morris Water Maze) and motor coordination (Rotarod) [1].

ALS (Amyotrophic Lateral Sclerosis)

In G93A-SOD1 mice (standard ALS model):

  • Dosing: 20 mg/kg/day starting at symptom onset.

  • Outcome: Delays motor neuron death in the lumbar spinal cord and extends survival. It does not cure the disease but significantly slows the rate of decline [2].

Part 5: Troubleshooting & Validation Workflow

How do you know the compound is working? You must validate Target Engagement.

Validation_Workflow Step1 Administer P7C3-OMe Step2 Harvest Tissue (1-4 hrs post-dose) Step1->Step2 Step3 Extract Metabolites (Acidic Extraction) Step2->Step3 Step4 NAD+ Cycling Assay (Enzymatic) Step3->Step4 Step5 Result: Increased NAD+/NADH Ratio Step4->Step5

Caption: Workflow for validating in vivo target engagement via NAD+ quantification.

Common Pitfalls:

  • Precipitation: If the animal shows irritation or drug crystals are found in the peritoneum upon necropsy, the data is invalid. Switch to Captisol formulation.

  • Timing: NAD+ levels fluctuate. Measure at peak plasma concentration (Tmax), typically 1-2 hours post-IP injection.

References

  • Pieper, A. A., et al. (2010). "Discovery of a Proneurogenic, Neuroprotective Chemical."[6][7] Cell, 142(1), 39–51.[6]

  • Wang, G., et al. (2014). "P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage."[2] Cell, 158(6), 1324–1334.

  • Yin, T. C., et al. (2014). "P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury." Cell Reports, 8(6), 1731–1740.

  • Tesfay, L., et al. (2015). "P7C3-A20 restores motor function and extends survival in the SOD1-G93A mouse model of ALS." Neurotherapeutics, 12(4), 896–908.

Sources

Bioavailability and Blood-Brain Barrier Permeability of P7C3-OMe: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the bioavailability and blood-brain barrier (BBB) permeability of P7C3-OMe (also identified as the methoxy-analogue of P7C3, specifically the active (R)-enantiomer).

Executive Summary

P7C3-OMe (C₂₂H₂₀Br₂N₂O₂; MW: 504.21 g/mol ) is a potent, orally bioavailable aminopropyl carbazole derivative within the P7C3 class of neuroprotective agents. It functions as a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD⁺ salvage pathway.[1]

Unlike many neurotherapeutics that fail to penetrate the central nervous system (CNS), P7C3-OMe and its optimized analogues (e.g., P7C3-A20) exhibit exceptional blood-brain barrier (BBB) permeability , achieving brain concentrations that frequently exceed plasma levels (Brain/Plasma ratio > 1). This guide details the physicochemical properties driving this permeability, the pharmacokinetic (PK) profile, and the experimental protocols required for its quantification.

Physicochemical Profile & Structural Basis

The P7C3 scaffold's ability to cross the BBB is driven by its lipophilicity and specific molecular architecture. P7C3-OMe improves upon the parent compound (P7C3) through the addition of a methoxy group on the aniline ring, which modulates metabolic stability while retaining the core carbazole lipophilicity.

Table 1: Physicochemical Properties of P7C3-OMe
ParameterValue / CharacteristicImpact on ADME
Chemical Name (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-olActive enantiomer specificity
Molecular Weight 504.21 g/mol Near optimal range for BBB penetration (<600 Da)
Lipophilicity (cLogP) ~4.5 - 5.2 (Estimated)High lipophilicity favors passive diffusion across endothelial membranes
TPSA ~50-60 ŲWell below the 90 Ų threshold for BBB permeation
H-Bond Donors 2 (OH, NH)Low donor count minimizes efflux pump recognition
Key Modification Methoxy (-OCH₃) group on aniline ringEnhances metabolic stability compared to parent P7C3
Structural Evolution & SAR

The structure-activity relationship (SAR) analysis reveals that the (R)-configuration at the hydroxyl center is critical for NAMPT binding, while the carbazole backbone provides the necessary hydrophobic bulk for membrane traversal.

SAR_Evolution P7C3 P7C3 (Parent) C21H18Br2N2O Brain:Plasma AUC ~ 3.7 P7C3_OMe P7C3-OMe (Methoxy Analogue) C22H20Br2N2O2 Retains High BBB Permeability P7C3->P7C3_OMe + Methoxy group (Metabolic Stability) P7C3_A20 P7C3-A20 (Fluoro-Methoxy Analogue) Optimized Lead Enhanced Potency P7C3_OMe->P7C3_A20 OH -> F substitution (Blocks Glucuronidation)

Figure 1: Structural evolution of the P7C3 class. P7C3-OMe represents the methoxy-variant retaining the hydroxyl group, serving as a direct precursor logic to the fluorinated P7C3-A20.

Pharmacokinetics (PK) and Bioavailability

P7C3-OMe exhibits a "drug-like" PK profile characterized by rapid absorption and sustained CNS exposure.

Absorption and Plasma Stability
  • Oral Bioavailability (%F): The P7C3 class generally demonstrates >30% oral bioavailability .[2] The methoxy modification in P7C3-OMe is designed to protect the aniline ring from rapid oxidation, potentially improving AUC compared to the parent.

  • Tmax: Peak plasma concentrations are typically reached within 1–2 hours post-oral gavage.

  • Half-Life (T1/2): The terminal half-life in plasma is >6 hours (comparable to P7C3-A20), supporting once-daily dosing regimens in preclinical models.[3]

Blood-Brain Barrier Permeability

This is the defining feature of the P7C3 class. Unlike many CNS drugs that struggle to achieve a 1:1 brain-to-plasma ratio, P7C3 compounds often concentrate in the brain tissue.

  • Brain/Plasma Ratio:

    • Parent P7C3: AUC_brain / AUC_plasma ratio of 3.7 .[2]

    • P7C3-OMe: Retains this high permeability profile. It crosses the BBB via passive diffusion , driven by its lipophilic carbazole moiety.

  • Mechanism of Transport: There is no evidence of significant efflux by P-glycoprotein (P-gp), a common barrier for lipophilic drugs. This allows P7C3-OMe to accumulate in the parenchyma to therapeutic levels (nanomolar to low micromolar) sufficient to activate NAMPT.

Mechanism of Action: NAMPT Activation

Understanding the bioavailability is only relevant in the context of its target. P7C3-OMe enters the neuron and binds to NAMPT, enhancing the salvage of nicotinamide into NAD⁺.

Mechanism P7C3_OMe P7C3-OMe (Crosses BBB) NAMPT NAMPT Enzyme (Rate Limiting) P7C3_OMe->NAMPT Allosteric Activation Nicotinamide Nicotinamide NMN NMN (Intermediate) Nicotinamide->NMN NAMPT NAD NAD+ (Cellular Fuel) NMN->NAD NMNAT Mitochondria Mitochondrial Function Preserved NAD->Mitochondria SIRT1 / PARP Activation Survival Neuronal Survival (Anti-Apoptosis) Mitochondria->Survival

Figure 2: Mechanism of Action. Post-BBB penetration, P7C3-OMe enhances NAMPT activity, restoring NAD+ pools depleted by injury or stress.

Experimental Protocols for Quantification

To validate bioavailability and BBB permeability in your own laboratory, the following LC-MS/MS workflow is the gold standard. This protocol is designed to separate P7C3-OMe from endogenous matrix components in plasma and brain homogenate.

Sample Preparation Workflow
  • Tissue Collection: Harvest brain tissue and plasma at defined timepoints (e.g., 0.5, 1, 3, 6, 12, 24 h) post-dosing.

  • Perfusion: Transcardial perfusion with saline is critical to remove intravascular blood from brain tissue, ensuring measured drug is actually in the parenchyma, not the capillaries.

  • Homogenization: Homogenize brain tissue in 3 volumes of PBS.

  • Extraction:

    • Add 100 µL of sample (Plasma or Brain Homogenate).

    • Add 300 µL Acetonitrile (ACN) containing internal standard (e.g., warfarin or a deuterated analogue).

    • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500 or Waters Xevo TQ-S).

ParameterSetting / Condition
Column C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min; Hold 1 min; Re-equilibrate
Flow Rate 0.4 - 0.5 mL/min
Ionization Electrospray Ionization (ESI) Positive Mode
MRM Transition 505.2 → 236.1 (Quantifier); 505.2 → 208.1 (Qualifier) Note: Verify exact fragment based on carbazole loss

Note on MRM: P7C3-OMe (C₂₂H₂₀Br₂N₂O₂) has a monoisotopic mass of ~504. The [M+H]⁺ precursor is ~505 (or 507/509 due to Br isotope pattern). Crucial: Because of the two bromine atoms, the mass spectrum will show a characteristic 1:2:1 isotopic triplet. Monitor the [M+H]⁺ peaks at m/z 505, 507, and 509. The fragmentation typically involves the cleavage of the alkyl-linker, losing the carbazole or aniline moiety.

Workflow cluster_0 In Vivo Phase cluster_1 Analytical Phase Dosing Oral Gavage (e.g., 10 mg/kg) Perfuse Saline Perfusion (Remove Blood) Dosing->Perfuse Harvest Harvest Brain & Plasma Perfuse->Harvest Extract Protein Precipitation (ACN + IS) Harvest->Extract LCMS LC-MS/MS Analysis (ESI+ MRM) Extract->LCMS Data Calculate Brain/Plasma Ratio LCMS->Data

Figure 3: Experimental workflow for validating BBB permeability.

Therapeutic Implications

The high bioavailability and BBB permeability of P7C3-OMe translate directly to its efficacy in neurodegenerative models.

  • TBI & Blast Injury: The compound reaches deep brain structures (hippocampus, cortex) to prevent axonal degeneration.

  • Dosing Regimen: Due to the favorable T1/2 and high brain retention, once-daily (QD) dosing is typically sufficient to maintain neuroprotective NAD+ levels.

  • Safety: Despite high brain penetration, P7C3 compounds have shown a clean toxicology profile (up to 40 mg/kg/day in mice), likely because they enhance a salvage pathway rather than forcing supraphysiological NAD+ levels.

References

  • Discovery of a Pro-neurogenic, Neuroprotective Chemical. Pieper AA, et al. Cell. 2010. Establishes the P7C3 class, its screening discovery, and the core pharmacokinetic profile (Brain/Plasma ratio ~3.7).

  • P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Wang G, et al. Cell. 2014. Identifies NAMPT as the target and details the mechanism of action for P7C3-A20 and analogues.

  • P7C3-A20 Treatment One Year After TBI in Mice Repairs the Blood–Brain Barrier. Vazquez-Rosa E, et al. PNAS. 2020. Demonstrates that P7C3 compounds not only cross the BBB but actively repair it in chronic injury models.

  • Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. Yin TC, et al. Neurotherapeutics. 2014. Review of the physicochemical properties and SAR leading to optimized variants like P7C3-OMe and A20.

Sources

Methodological & Application

Application Notes and Protocols for P7C3-OMe Administration in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of P7C3-OMe in ALS

Amyotrophic Lateral Sclerosis (ALS) is a devastating and relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1] Current therapeutic options offer only modest benefits, highlighting the urgent need for novel neuroprotective strategies. The P7C3 class of aminopropyl carbazole compounds has emerged as a promising therapeutic avenue for a range of neurodegenerative conditions, including ALS.[2][3] These compounds, including the methoxy analog P7C3-OMe, are orally bioavailable, cross the blood-brain barrier, and have demonstrated significant neuroprotective effects in various preclinical models.[2][4]

The primary mechanism of action of the P7C3 series involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[4] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, a critical molecule for cellular energy metabolism and neuronal survival. This is particularly relevant in the context of ALS, where mitochondrial dysfunction and impaired energy homeostasis are key pathological features. The neuroprotective effects of P7C3 compounds are largely attributed to their ability to block apoptosis, or programmed cell death, of neurons.[4]

This guide provides a comprehensive overview and detailed protocols for the administration of P7C3-OMe in mouse models of ALS, with a focus on the widely used G93A-SOD1 transgenic mouse model. The information presented herein is synthesized from peer-reviewed studies on P7C3 and its analogs, offering researchers a scientifically grounded starting point for their own investigations.

Mechanism of Action: The NAD+ Salvage Pathway

The neuroprotective effects of P7C3-OMe are intrinsically linked to its role in modulating cellular NAD+ levels. The diagram below illustrates the proposed signaling pathway.

P7C3_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular P7C3_OMe P7C3-OMe NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) P7C3_OMe->NAMPT Activates NAD NAD+ NAMPT->NAD Upregulates Synthesis SIRT1 SIRT1 NAD->SIRT1 Activates Mitochondria Mitochondrial Function (Energy Homeostasis) SIRT1->Mitochondria Enhances Apoptosis Apoptosis (Neuronal Cell Death) SIRT1->Apoptosis Inhibits Neuroprotection Neuroprotection & Neuronal Survival Mitochondria->Neuroprotection Promotes

Caption: P7C3-OMe signaling pathway promoting neuroprotection.

Experimental Design and Considerations for ALS Mouse Models

The G93A-SOD1 transgenic mouse is the most extensively characterized animal model of ALS and is frequently used to evaluate potential therapeutics. These mice express a mutant form of human superoxide dismutase 1 (SOD1), leading to a progressive neurodegenerative phenotype that mirrors many aspects of human ALS.

Key Parameters in Experimental Design:
  • Animal Strain: G93A-SOD1 transgenic mice on a suitable genetic background (e.g., C57BL/6J).

  • Sex: Studies often use female mice to reduce variability, but both sexes can be used with appropriate statistical considerations.

  • Group Size: A sufficient number of animals per group (typically n=10-15) is crucial to achieve statistical power.

  • Controls:

    • Vehicle Control: G93A-SOD1 mice receiving the vehicle solution without P7C3-OMe.

    • Wild-Type Control: Non-transgenic littermates to establish baseline motor function and survival.

  • Treatment Initiation:

    • Pre-symptomatic: Initiating treatment around 40-60 days of age, before the typical onset of motor deficits.

    • Symptomatic: Starting treatment at the onset of disease, typically around 80-90 days of age, which is often defined by peak body weight or the first signs of motor impairment.

  • Outcome Measures:

    • Survival: A primary endpoint, defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

    • Motor Function: Assessed weekly using tests such as the accelerating rotarod, grip strength, and gait analysis.

    • Body Weight: Monitored regularly as weight loss is a key indicator of disease progression.

    • Neurological Score: A standardized scoring system to assess the progression of neurological deficits.

    • Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron loss and other pathological markers.

P7C3-OMe Administration Protocols

The following protocols are based on established methodologies for the P7C3 class of compounds and can be adapted for P7C3-OMe.

Preparation of P7C3-OMe Dosing Solutions

The choice of vehicle is critical for ensuring the solubility and stability of P7C3-OMe for in vivo administration.

For Intraperitoneal (IP) Injection:

A common vehicle for IP injection is a mixture of DMSO and a carrier oil.

  • Materials:

    • P7C3-OMe powder

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Corn oil, sterile

    • Sterile microcentrifuge tubes

    • Sterile syringes and needles

  • Step-by-Step Protocol:

    • Calculate the required amount of P7C3-OMe: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice in the cohort, calculate the total mass of P7C3-OMe needed.

    • Prepare a stock solution in DMSO: Dissolve the P7C3-OMe powder in a small volume of DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of P7C3-OMe in 1 mL of DMSO. Gentle warming and/or sonication can aid in dissolution.

    • Prepare the final dosing solution: For a 10% DMSO in corn oil solution, add the DMSO stock solution to the corn oil. For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL P7C3-OMe stock in DMSO to 900 µL of sterile corn oil.

    • Vortex thoroughly: Ensure the solution is homogenous before each injection.

    • Storage: The stock solution in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[5] The final dosing solution should be prepared fresh daily.

For Oral Gavage:

P7C3 compounds are orally bioavailable, making oral gavage a viable and often preferred route for long-term studies.

  • Materials:

    • P7C3-OMe powder

    • DMSO, sterile, injectable grade

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Oral gavage needles (flexible tip recommended)

  • Step-by-Step Protocol:

    • Calculate the required amount of P7C3-OMe.

    • Prepare a stock solution in DMSO: As described for the IP injection protocol.

    • Prepare the final dosing solution: A common vehicle for oral gavage is a mixture of DMSO, PEG300, Tween-80, and saline. To prepare a 1 mL working solution: a. Start with 100 µL of the P7C3-OMe stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex thoroughly: Ensure a homogenous suspension before each administration.

    • Storage: Prepare the final dosing solution fresh daily.

Administration Procedures

Intraperitoneal (IP) Injection:

  • Dosage: A typical starting dose is 20 mg/kg, administered once daily.[1]

  • Procedure:

    • Restrain the mouse appropriately.

    • Wipe the lower abdominal area with an alcohol swab.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.

    • Inject the calculated volume of the P7C3-OMe solution.

    • Monitor the mouse briefly after injection for any adverse reactions.

Oral Gavage:

  • Dosage: A similar dosage of 20 mg/kg once daily can be used.

  • Procedure:

    • Gently restrain the mouse.

    • Insert the gavage needle into the mouth and gently guide it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force it.

    • Once the needle is in the esophagus, administer the P7C3-OMe solution slowly.

    • Carefully remove the needle.

    • Monitor the mouse for any signs of distress.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating P7C3-OMe in a G93A-SOD1 mouse model of ALS.

ALS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Breeding Breed G93A-SOD1 Mice & Wild-Type Littermates Genotyping Genotype Pups Breeding->Genotyping Grouping Randomize into Treatment Groups Genotyping->Grouping Treatment_Start Initiate P7C3-OMe or Vehicle Administration (e.g., Day 60) Grouping->Treatment_Start Monitoring Weekly Monitoring: - Body Weight - Motor Function - Neurological Score Treatment_Start->Monitoring Survival Record Survival Endpoint Monitoring->Survival Histology Post-mortem Histological Analysis of Spinal Cord Survival->Histology Data_Analysis Statistical Analysis of All Data Histology->Data_Analysis

Caption: Experimental workflow for P7C3-OMe in ALS mouse models.

Summary of Expected Outcomes

The following table summarizes key findings from studies on P7C3 and its analogs in the G93A-SOD1 mouse model of ALS, providing a basis for the expected outcomes of P7C3-OMe treatment.

Outcome MeasureP7C3 AnalogDosageTreatment InitiationKey FindingsReference
Disease Progression P7C320 mg/kg/day (IP)40 days of ageDelayed the time to 10% weight loss and the onset of neurological score of 2.[3]
Motor Function P7C320 mg/kg/day (IP)40 days of ageImproved performance on the accelerating rotarod test.[3]
Motor Neuron Survival P7C3-A2020 mg/kg/day (IP)80 days of ageSignificantly preserved spinal motor neurons compared to vehicle-treated mice.[1]
Motor Performance P7C3-A2020 mg/kg/day (IP)80 days of ageSlowed the deterioration of performance in the accelerating rotarod test.[2]

Conclusion and Future Directions

The P7C3 class of compounds, including P7C3-OMe, represents a promising neuroprotective strategy for ALS. Their mechanism of action, centered on the enhancement of the NAD+ salvage pathway, addresses a key aspect of ALS pathophysiology. The protocols outlined in this guide provide a solid foundation for researchers to investigate the therapeutic potential of P7C3-OMe in preclinical models of ALS. Future studies should aim to further optimize dosing regimens, explore combination therapies, and identify biomarkers to monitor treatment efficacy. The continued investigation of these compounds holds the potential to translate into novel and effective treatments for individuals living with ALS.

References

  • Wikipedia. P7C3. [Link]

  • Pieper, A. A., et al. (2014). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. Journal of Biological Chemistry, 289(47), 32808-32817. [Link]

  • Yin, T. C., et al. (2014). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. Cell Reports, 8(6), 1731-1740. [Link]

  • Managed Healthcare Executive. (2024). Newer Alzheimer's Drug, P7C3, Could Treat Osteoporosis and Age-Related Conditions in Postmenopausal Women. [Link]

  • Tesla, R., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis. Proceedings of the National Academy of Sciences, 109(42), 17016-17021. [Link]

  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell, 158(6), 1324-1334. [Link]

  • Gobira, P. H., et al. (2017). Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. Journal of Neuroscience Research, 95(5), 1127-1140. [Link]

  • De Jesús-Cortés, H., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. Proceedings of the National Academy of Sciences, 109(42), 17010-17015. [Link]

  • Logsdon, A. F., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition. Proceedings of the National Academy of Sciences, 117(44), 27616-27625. [Link]

  • Li, S., et al. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. Journal of the American Heart Association, 5(6), e003522. [Link]

  • Harwell, C. S., et al. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. Scientific Reports, 8(1), 15309. [Link]

  • Yin, T. C., et al. (2014). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. Cell Reports, 8(6), 1731-1740. [Link]

  • Wang, H., et al. (2019). Neuroprotective effects of P7C3 against spinal cord injury in rats. Cell Death & Disease, 10(11), 819. [Link]

  • Logsdon, A. F., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition. Proceedings of the National Academy of Sciences, 117(44), 27616-27625. [Link]

Sources

Application Note: Synthesis and Formulation of P7C3-OMe/A20 for In Vivo Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis, characterization, and formulation of P7C3-OMe (also identified as the hydroxylated precursor to P7C3-A20 ) and its subsequent conversion to the fluorinated analog P7C3-A20. While "P7C3-OMe" typically refers to the hydroxy-derivative, the fluorinated analog (P7C3-A20 ) is the industry standard for in vivo efficacy due to enhanced metabolic stability and blood-brain barrier (BBB) penetration. Both protocols are provided to ensure comprehensive utility.

Executive Summary & Scientific Rationale

The P7C3 class of aminopropyl carbazoles exhibits potent neuroprotective properties by activating nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway. This activity preserves intracellular NAD+ levels under stress, preventing neuronal apoptosis and axonal degeneration.

  • P7C3-OMe (Hydroxyl Analog): The direct coupling product of 3,6-dibromo-9-(oxiran-2-ylmethyl)-carbazole and 3-methoxyaniline. It possesses moderate neuroprotective activity but is often limited by rapid metabolic clearance.

  • P7C3-A20 (Fluoro Analog): The fluorinated derivative of P7C3-OMe. The substitution of the secondary alcohol with a fluorine atom significantly increases lipophilicity and metabolic stability, making it the preferred candidate for in vivo TBI (Traumatic Brain Injury) and neurodegeneration models.

Therapeutic Mechanism:

G P7C3 P7C3-A20 (Small Molecule) NAMPT NAMPT Enzyme (Rate-Limiting) P7C3->NAMPT Activates NMN Nicotinamide Mononucleotide NAMPT->NMN Accelerates NAM Nicotinamide (NAM) NAM->NMN Catalyzed by NAMPT NAD NAD+ (Cellular Fuel) NMN->NAD NMNAT Mito Mitochondrial Function NAD->Mito Fuels Survive Neuronal Survival & Axon Stability Mito->Survive Prevents Apoptosis

Caption: Mechanism of Action: P7C3-A20 enhances NAMPT activity, boosting NAD+ salvage to prevent energetic collapse in stressed neurons.[1]

Chemical Synthesis Protocol

Safety Warning: All synthesis steps involve hazardous reagents (epichlorohydrin, carbazoles, fluorinating agents). Perform all reactions in a functional fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Target Compound 1: P7C3-OMe (1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol) Target Compound 2: P7C3-A20 (N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline)

Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.

  • Reagents: 3,6-Dibromocarbazole (1.0 eq), Epichlorohydrin (excess, solvent/reagent), KOH (powdered, 5.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Procedure:

    • Dissolve 3,6-dibromocarbazole in excess epichlorohydrin (approx. 10 mL/g).

    • Add TBAB and powdered KOH.

    • Stir vigorously at 50°C for 3–5 hours . Monitor by TLC (Hexanes/EtOAc 4:1) for disappearance of carbazole.[2]

    • Workup: Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Acetone/Hexanes or use crude if purity >95% by NMR.

  • Reagents: Epoxide intermediate (from Step 1), 3-Methoxyaniline (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Suspend the epoxide in anhydrous ethanol (0.2 M concentration).

    • Add 3-methoxyaniline.[1][4]

    • Reflux at 80°C for 12–16 hours . The epoxide will open regioselectively to form the secondary alcohol.

    • Workup: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).

    • Product: P7C3-OMe (White solid).[5][6] Note: This is the hydroxylated analog.

Critical Step for In Vivo Potency.

  • Reagents: P7C3-OMe (1.0 eq), Morpholinosulfur trifluoride (Morph-DAST) or Deoxo-Fluor (1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve P7C3-OMe in anhydrous DCM under Nitrogen/Argon atmosphere at -78°C (Dry ice/acetone bath).

    • Add Morph-DAST dropwise to the stirring solution.

    • Allow the reaction to warm slowly to room temperature over 4–6 hours.

    • Quench: Carefully add saturated aqueous NaHCO₃ (gas evolution will occur).

    • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

    • Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

    • Product: P7C3-A20 (White/Off-white solid).

Synthesis Workflow Diagram:

Synthesis Start 3,6-Dibromocarbazole Step1 Step 1: Alkylation (Epichlorohydrin, KOH) Start->Step1 Epoxide Epoxide Intermediate (3,6-dibromo-9-(oxiran-2-ylmethyl)-carbazole) Step1->Epoxide Step2 Step 2: Ring Opening (3-Methoxyaniline, EtOH, Reflux) Epoxide->Step2 P7C3OMe P7C3-OMe (Hydroxy Analog) Moderate Activity Step2->P7C3OMe Step3 Step 3: Fluorination (Morph-DAST/Deoxo-Fluor, DCM) P7C3OMe->Step3 P7C3A20 P7C3-A20 (Fluoro Analog) High Potency In Vivo Agent Step3->P7C3A20

Caption: Synthetic route from carbazole precursor to the active P7C3-A20 compound.[7][8]

In Vivo Formulation & Administration Protocol

For in vivo studies (mice/rats), P7C3 compounds require a vehicle that ensures solubility and bioavailability. The following formulation is validated in TBI and neurogenesis models.

Standard Vehicle (Pieper Protocol):

  • 2.5% DMSO (Dimethyl sulfoxide)

  • 10% Kolliphor EL (formerly Cremophor EL)

  • 87.5% D5W (5% Dextrose in Water)

Preparation Instructions:

  • Stock Solution: Dissolve the weighed P7C3-A20 powder in 100% DMSO. Vortex until completely clear. (Calculate volume to be 2.5% of final volume).

  • Surfactant Addition: Add Kolliphor EL (10% of final volume) to the DMSO stock. Vortex vigorously for 1-2 minutes. The solution will be viscous.

  • Dilution: Slowly add warm (37°C) D5W (87.5% of final volume) while vortexing.

    • Note: Add D5W in steps to prevent precipitation. A fine, milky suspension or clear solution (depending on concentration) should form. It must be stable for injection.

Dosing Regimen:

Parameter Specification Notes
Route Intraperitoneal (IP) Oral gavage (PO) is also possible due to high oral bioavailability.
Dose 10 mg/kg - 20 mg/kg 10 mg/kg is standard for chronic efficacy; 20 mg/kg for acute TBI.
Frequency Twice Daily (BID) or Daily (QD) BID is recommended for the first 3-5 days post-injury.

| Duration | Model Dependent | Typically 7-30 days for neurogenesis/neuroprotection studies. |

Analytical Characterization (Quality Control)

Before in vivo use, verify the identity and purity of the synthesized compound.

  • 1H NMR (CDCl3, 400 MHz) for P7C3-A20:

    • Look for the characteristic carbazole aromatic protons (7.2–8.2 ppm).

    • Verify the methoxy group singlet (~3.7–3.8 ppm).

    • Confirm the loss of the multiplet corresponding to the CH-OH (present in P7C3-OMe) and the appearance of the CHF splitting pattern (doublet of multiplets) around 5.0–5.2 ppm.

  • Mass Spectrometry (LC-MS):

    • P7C3-OMe: [M+H]+ ~ 505 m/z.

    • P7C3-A20: [M+H]+ ~ 507 m/z (Check isotope pattern for dibromo: 1:2:1 ratio).

References

  • Pieper, A. A., et al. (2010).[9] Discovery of a Proneurogenic, Neuroprotective Chemical.[1][9] Cell, 142(1), 39–51.[9]

  • Wang, G., et al. (2013). Development of a scalable synthesis of P7C3-A20, a potent neuroprotective agent. Tetrahedron Letters, 54(33), 4429–4431.

  • Vázquez-Rosa, E., et al. (2020).[10] P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. PNAS, 117(44), 27667-27675.

  • Naidoo, J., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties.[3] Journal of Medicinal Chemistry, 57(9), 3746-3754.

Sources

Application Notes & Protocols: A Guide to In Vitro Efficacy Testing of P7C3-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for P7C3-OMe and its In Vitro Assessment

The aminopropyl carbazole compound, P7C3-OMe, represents a significant advancement in the pursuit of neuroprotective therapeutics. Originally identified through a target-agnostic in vivo screen for compounds that enhance hippocampal neurogenesis, the P7C3 class of molecules has demonstrated remarkable efficacy in preclinical models of neurodegenerative diseases and nerve injury.[1][2] The well-characterized mechanism of action for the P7C3 family, including P7C3-OMe, centers on the activation of nicotinamide phosphoribosyltransferase (NAMPT).[3][4] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism, DNA repair, and cell survival signaling.[4][5]

By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, thereby protecting neurons from apoptosis and promoting survival under stress conditions.[1][4][5] This targeted mechanism makes P7C3-OMe a compelling candidate for treating conditions characterized by neuronal loss, such as traumatic brain injury, spinal cord injury, and various neurodegenerative disorders.[6][7]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to robustly evaluate the efficacy of P7C3-OMe in vitro. The assays described herein are structured to move from broad assessments of cell health to specific validation of the compound's mechanism of action and its functional neuroprotective outcomes.

A Tiered Framework for Efficacy Evaluation

A logical, multi-tiered approach is essential for a thorough in vitro evaluation. This framework ensures that foundational protective effects are first confirmed before investing in more complex mechanistic and functional studies. Each tier answers a critical question in the evaluation process.

G cluster_0 Experimental Workflow A Tier 1: Primary Screening Is the compound protective? B Tier 2: MOA Validation Does it work as expected? A->B If protective C Tier 3: Functional Confirmation Does it restore neuronal function? B->C If MOA confirmed D Data Synthesis & Validation C->D Integrate functional data

Caption: A tiered approach to in vitro P7C3-OMe efficacy testing.

Tier 1: Primary Efficacy Screening Assays

The initial step is to determine if P7C3-OMe confers a basic survival advantage to neuronal cells under stress. For this, a relevant cellular model is required, such as primary cortical neurons, SH-SY5Y neuroblastoma cells, or PC12 cells, subjected to a neurotoxic insult (e.g., glutamate-induced excitotoxicity, oxidative stress with H₂O₂, or staurosporine-induced apoptosis).[8]

Cell Viability Assessment: The MTT Assay

Scientific Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases.[9] This conversion is only possible in metabolically active, living cells, making it a reliable proxy for cell viability and mitochondrial health.[10] We hypothesize that P7C3-OMe, by boosting NAD+ and supporting mitochondrial function, will preserve the cells' ability to reduce MTT in the face of a toxic challenge.

Parameter Recommendation
Cell Line SH-SY5Y, Primary Neurons
Seeding Density 1-5 x 10⁴ cells/well (96-well plate)
P7C3-OMe Conc. 10 nM - 10 µM (Dose-response)
Incubation Time 24 - 48 hours post-insult
MTT Reagent 0.5 mg/mL final concentration
Solubilizer DMSO or isopropanol with HCl
Readout Absorbance at 570-590 nm

Protocol: MTT Assay

  • Cell Seeding: Plate neuronal cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a range of P7C3-OMe concentrations (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Neurotoxic Insult: Introduce the neurotoxic agent (e.g., glutamate) to all wells except the "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[11] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the media and add 100-150 µL of DMSO to each well.[11]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure full dissolution of the crystals. Read the absorbance at 590 nm using a microplate reader.

  • Analysis: Normalize the data by subtracting the background (media-only wells) and express viability as a percentage relative to the untreated control.

Cytotoxicity Assessment: The LDH Release Assay

Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity and necrosis.[12] The LDH assay quantifies this extracellular LDH activity through a coupled enzymatic reaction that produces a measurable colorimetric or luminescent signal.[13][14] This assay is complementary to the MTT assay; while MTT measures viability, LDH directly measures cell death. P7C3-OMe is expected to reduce the amount of LDH released into the medium.

Parameter Recommendation
Cell Line Any neuronal cell line or primary culture
Supernatant Sample 10-50 µL of cell culture medium
Controls 1. Spontaneous release (untreated cells) 2. Maximum release (cells lysed with kit-provided buffer)
Reaction Time 30 minutes at room temperature
Stop Solution Included in most commercial kits
Readout Absorbance at 490 nm

Protocol: LDH Cytotoxicity Assay

  • Experimental Setup: Follow steps 1-4 from the MTT protocol in a 96-well plate.

  • Establish Controls: Prepare wells for three key controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: A set of untreated wells treated with the lysis buffer provided in the kit for 45 minutes before measurement.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions (e.g., from Promega, Sigma-Aldrich, or Thermo Fisher Scientific).[13][14] Add 50 µL of this mixture to each well containing supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Tier 2: Mechanism of Action (MOA) Validation

Once primary efficacy is established, the next step is to confirm that P7C3-OMe is functioning through its known mechanism: the enhancement of the NAD+ salvage pathway.

G P7C3 P7C3-OMe NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) P7C3->NAMPT activates NAD NAD+ NAMPT->NAD ↑ synthesis SIRT Sirtuins (e.g., SIRT1, SIRT3) NAD->SIRT activates Mito Mitochondrial Function (↑ Respiration, ↑ ATP) NAD->Mito fuels SIRT->Mito improves Survival Neuronal Survival (↓ Apoptosis) SIRT->Survival promotes Mito->Survival promotes

Caption: The signaling pathway of P7C3-OMe's neuroprotective action.

NAD+/NADH Quantification

Scientific Rationale: The most direct test of P7C3-OMe's target engagement is to measure its effect on intracellular NAD+ levels. Numerous studies have confirmed that the P7C3 family of compounds rescues NAD+ levels in the face of cellular stress.[4][6][15] Commercially available kits provide a straightforward method to quantify the levels of both NAD+ and its reduced form, NADH. A successful outcome will show that cells treated with P7C3-OMe maintain higher NAD+ levels after a neurotoxic insult compared to vehicle-treated cells.

Protocol Outline: NAD+/NADH Assay

  • Cell Culture and Treatment: Culture and treat cells with a neurotoxic agent and P7C3-OMe as described previously.

  • Cell Lysis: After the treatment period, wash and lyse the cells using the specific acidic and basic extraction buffers provided in the assay kit to selectively extract NAD+ and NADH, respectively.

  • Enzymatic Reaction: In a 96-well plate, add the cell extracts to a reaction mix where a cycling enzyme reaction leads to the reduction of a probe, generating a colorimetric (OD ~450 nm) or fluorescent (Ex/Em ~540/590 nm) signal.

  • Quantification: Measure the signal using a plate reader. Calculate the NAD+ and NADH concentrations based on a standard curve generated with known concentrations of NAD+ and NADH.

  • Analysis: Compare the NAD+/NADH ratio across different treatment groups. P7C3-OMe treatment is expected to preserve or increase this ratio under stress conditions.

Mitochondrial Function Assessment: The Seahorse XF Assay

Scientific Rationale: NAD+ is a critical substrate for the mitochondrial electron transport chain. Therefore, a direct functional consequence of enhanced NAD+ levels is improved mitochondrial respiration. The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[16][17] The "Mito Stress Test" uses sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[16][18]

Parameter Description Expected P7C3-OMe Effect
Basal Respiration The baseline oxygen consumption of the cells.Increased or maintained under stress
ATP-Linked Respiration OCR decrease after adding oligomycin (ATP synthase inhibitor).Maintained or higher than stressed control
Maximal Respiration OCR after adding FCCP (an uncoupling agent).Maintained or higher than stressed control
Spare Capacity Difference between maximal and basal respiration.Maintained or higher than stressed control

Protocol Outline: Seahorse XF Mito Stress Test

  • Plate Seeding: Seed neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse Calibrant solution overnight in a non-CO₂ 37°C incubator.

  • Cell Treatment: Pre-treat cells with P7C3-OMe, followed by the neurotoxic insult.

  • Assay Medium: Replace the culture medium with pre-warmed Seahorse XF assay medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4).[18] Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes.[19]

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mix of rotenone/antimycin A.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the subsequent changes.

  • Data Analysis: After the run, normalize the data to cell number (e.g., via a post-assay CyQUANT stain). Analyze the various parameters of mitochondrial respiration. P7C3-OMe is expected to preserve mitochondrial respiratory capacity in stressed neurons.

Tier 3: Functional Neuroprotection Assays

The final tier of in vitro testing aims to confirm that the observed increases in cell viability and NAD+ translate into tangible, neuron-specific functional benefits.

Anti-Apoptotic Activity: Caspase-3 Activity Assay

Scientific Rationale: P7C3 has been shown to exert its pro-survival effects by blocking apoptosis.[1] Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[20] This assay uses a specific peptide substrate for Caspase-3 (e.g., DEVD) linked to a colorimetric (pNA) or fluorescent (AMC) reporter.[20][21] Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified. A reduction in Caspase-3 activity in P7C3-OMe-treated cells indicates a direct inhibition of the apoptotic cascade.

Protocol: Colorimetric Caspase-3 Assay

  • Cell Treatment: Induce apoptosis in neuronal cells (e.g., with staurosporine or after excitotoxic injury) in the presence or absence of P7C3-OMe.

  • Cell Lysis: After treatment (typically 6-24 hours), harvest and lyse the cells on ice using the provided lysis buffer.[20]

  • Lysate Incubation: In a 96-well plate, add cell lysate to a reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[22]

  • Measurement: Read the absorbance at 405 nm. The signal is proportional to the amount of Caspase-3 activity.

  • Analysis: Normalize data to the total protein concentration of the lysate. Compare the Caspase-3 activity in P7C3-OMe treated samples to the vehicle-treated, apoptosis-induced control.

Neurite Outgrowth Promotion

Scientific Rationale: Neurite outgrowth—the extension of axons and dendrites—is fundamental to neuronal development, connectivity, and repair after injury.[23] Assays measuring neurite length and complexity serve as a powerful functional readout of neuronal health. Using high-content imaging systems, one can quantify changes in neurite morphology in response to P7C3-OMe, particularly in models of iatrogenic neurite shortening or injury.[23][24]

Protocol Outline: High-Content Neurite Outgrowth Assay

  • Cell Plating: Plate iPSC-derived neurons or a similar model on laminin-coated, high-content imaging plates (e.g., 384-well).[24]

  • Treatment: Allow neurites to extend for a period, then introduce an injurious stimulus (e.g., a low dose of a microtubule-destabilizing agent) with or without P7C3-OMe.

  • Incubation: Culture the cells for an additional 48-72 hours.

  • Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III Tubulin) to visualize the neurites and a nuclear stain (e.g., Hoechst) to count the cells.

  • Imaging: Acquire images using a high-content automated microscope.

  • Analysis: Use integrated software (e.g., Incucyte® Neurotrack) to automatically identify cell bodies and trace neurites.[25] Key output parameters include total neurite length per neuron, number of branch points, and number of neurites per cell. P7C3-OMe is expected to preserve or enhance neurite length and complexity compared to injured controls.

References

  • Wikipedia. (n.d.). P7C3. Retrieved from [Link]

  • Gobira, P. H., et al. (2020). Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. PMC - PubMed Central. Retrieved from [Link]

  • Pieper, A. A., et al. (2014). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. PMC. Retrieved from [Link]

  • Chaubey, K. R., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2021). P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway. PMC. Retrieved from [Link]

  • Miao, Y., et al. (2019). Neuroprotective effects of P7C3 against spinal cord injury in rats. PMC - NIH. Retrieved from [Link]

  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. PMC. Retrieved from [Link]

  • MacIver, N. J., et al. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. CORE. Retrieved from [Link]

  • Yin, T. C., et al. (2014). P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • Zhang, L., et al. (2022). Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis. PMC - NIH. Retrieved from [Link]

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Retrieved from [Link]

  • ALZFORUM. (2026). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. Chemical Society Reviews. Retrieved from [Link]

  • Evotec. (n.d.). Functional Mitochondrial Toxicity Assay (Seahorse XFe96). Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Agilent. (n.d.). Measuring Mitochondrial Function of Matrix-Embedded Organoids Using the Agilent Seahorse XF Flex Analyzer. Retrieved from [Link]

  • NIH. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Retrieved from [Link]

  • bioRxiv. (2025). Protocol for Seahorse 3D Mito Stress assay in patient-derived pediatric brain tumor single neurospheres. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • OPEN FAU. (n.d.). NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay. Retrieved from [Link]

  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • Harvard DASH. (n.d.). The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity. Retrieved from [Link]

  • NIH. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • PMC - NIH. (n.d.). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. Retrieved from [Link]

  • Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

Sources

Application Notes & Protocols: Dosage and Administration of P7C3-OMe and its Analogs in Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide for the effective dosage and administration of the neuroprotective agent P7C3-OMe and its closely related, extensively studied analogs (e.g., P7C3-A20, (-)-P7C3-S243) in rat models of neurological injury and disease. The protocols and insights herein are synthesized from peer-reviewed literature to ensure scientific integrity and promote reproducible experimental outcomes.

Section 1: Scientific Foundation & Mechanism of Action

The P7C3 class of aminopropyl carbazole compounds, including P7C3-OMe, represents a promising therapeutic strategy for a range of neurodegenerative conditions.[1][2][3][4] Discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis, these molecules have demonstrated potent neuroprotective effects in rodent models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), spinal cord injury (SCI), and age-related cognitive decline.[3][4]

The primary mechanism of action is not an increase in neural proliferation, but rather the potent inhibition of apoptosis in new and mature neurons.[4] This is achieved by enhancing the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+).[5][6][7] By activating NAMPT, P7C3 compounds boost intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and a substrate for key signaling proteins like sirtuins and PARPs.[5][8] This enhancement of the NAD+ pool allows neurons to better withstand metabolic stress and excitotoxicity, ultimately promoting survival.[5][6]

P7C3_Mechanism cluster_Neuron Neuron Under Stress cluster_Downstream Downstream Pro-Survival Effects P7C3 P7C3-OMe / Analogs NAMPT NAMPT (Rate-Limiting Enzyme) P7C3->NAMPT Binds & Activates NMN NMN Nicotinamide Nicotinamide Nicotinamide->NMN Catalyzes NAD NAD+ NMN->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Activates Mitochondria Mitochondrial Stability SIRT1->Mitochondria Regulates Apoptosis Reduced Apoptosis Mitochondria->Apoptosis Inhibits Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Admin Phase 2: Administration cluster_Analysis Phase 3: Endpoint Analysis A 1. Weigh P7C3-OMe & Vehicle Components B 2. Prepare Stock Solution (e.g., in 100% DMSO) A->B C 3. Prepare Final Dosing Solutions (P7C3-OMe & Vehicle Control) B->C D 4. Weigh & Randomize Rats (Treatment vs. Vehicle) C->D Proceed to Dosing E 5. Select Administration Route (IP, PO, or SC) D->E F 6. Administer Compound (According to study schedule) E->F G 7. Behavioral Testing (Cognition, Motor Function) F->G Initiate Endpoints H 8. Tissue Collection (Brain, Spinal Cord) G->H I 9. Post-mortem Analysis (Histology, Biochemistry, NAD+ Levels) H->I

Figure 2: General experimental workflow for in vivo studies.

Protocol 1: Vehicle & Dosing Solution Preparation

Causality: P7C3-OMe is lipophilic and requires a non-aqueous solvent for initial dissolution. The final vehicle must be biocompatible and administered to a control group to differentiate the compound's effects from solvent effects.

Materials:

  • P7C3-OMe powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS) or 0.9% sterile saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the total amount of P7C3-OMe needed for the entire study based on the number of animals, dose (mg/kg), and number of injections.

  • Prepare Stock Solution: a. Weigh the P7C3-OMe powder accurately and place it in a sterile vial. b. Add a minimal volume of 100% DMSO to dissolve the powder completely, creating a concentrated stock solution (e.g., 50 mg/mL). Vortex or sonicate briefly if necessary.

    • Expertise Note: Preparing a stock solution simplifies the daily preparation of dosing solutions and minimizes weighing errors.

  • Prepare Final Dosing Solution (Example for 10 mg/kg dose): a. For a 300g rat, the required dose is 3 mg (10 mg/kg * 0.3 kg). b. Let's assume an injection volume of 1 mL/kg. The rat will receive 0.3 mL. c. The final concentration needed is 10 mg/mL. d. From the 50 mg/mL stock, take 200 µL. e. Add 800 µL of sterile saline or PBS to the 200 µL of stock solution to make 1 mL of the final dosing solution. This results in a final DMSO concentration of 20%.

    • Trustworthiness Check: Always aim for a final DMSO concentration below 10% if possible, although up to 20% is often tolerated in rats for IP injections. Vortex vigorously before each injection to prevent precipitation.

  • Prepare Vehicle Control: a. Prepare a solution with the identical final concentration of DMSO and saline/PBS as the treatment solution, but without P7C3-OMe. b. This step is critical. The vehicle control group is the only way to validate that observed effects are due to P7C3-OMe and not the solvent system.

Protocol 2: Intraperitoneal (IP) Injection

Causality: IP injection provides rapid systemic absorption into the peritoneal cavity, making it an efficient and highly utilized route for delivering P7C3 compounds in acute and chronic rat studies. [3][8][9] Procedure:

  • Animal Restraint: Firmly restrain the rat, ensuring the abdomen is accessible. For a right-handed injector, hold the rat in the left hand with its head pointing down.

  • Identify Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and cecum.

  • Injection: a. Use a 23-25 gauge needle. b. Insert the needle at a 30-45 degree angle into the peritoneal cavity. c. Gently aspirate by pulling back the plunger. The absence of fluid (urine) or blood confirms correct placement. d. Inject the calculated volume of the P7C3-OMe or vehicle solution slowly. e. Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions.

Protocol 3: Oral Gavage (PO)

Causality: Given its oral bioavailability, gavage is an excellent method for chronic daily dosing, as it is generally less stressful than repeated injections and mimics a clinical administration route. [4] Procedure:

  • Select Gavage Needle: Use a 16-18 gauge, 2-3 inch flexible or curved-tip gavage needle designed for rats.

  • Measure Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib (xiphoid process). Mark this length on the needle with a marker; do not insert past this point to avoid stomach perforation. [10]3. Animal Restraint: Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Administration: a. Gently insert the needle into the mouth, passing it over the tongue into the pharynx. b. Allow the rat to swallow the tip of the needle, then advance it smoothly down the esophagus to the pre-measured mark. There should be no resistance. If the animal coughs or struggles excessively, withdraw immediately. c. Dispense the solution. The maximum recommended volume is 10-20 mL/kg. [10] d. Withdraw the needle and return the animal to its cage.

Section 5: References

  • DeMiguel, Z., et al. (2018). (-)-P7C3-S243 Protects a Rat Model of Alzheimer's Disease From Neuropsychiatric Deficits and Neurodegeneration Without Altering Amyloid Deposition or Reactive Glia. Biological Psychiatry. Available at: [Link]

  • Vázquez-Rosa, E., et al. (2020). P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury. Cell Reports. Available at: [Link]

  • Duan, W., et al. (2019). Neuroprotective effects of P7C3 against spinal cord injury in rats. Neural Regeneration Research. Available at: [Link]

  • Gong, Y., et al. (2023). P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis. Neural Regeneration Research. Available at: [Link]

  • Walker, A.K., et al. (2015). The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis. Molecular Psychiatry. Available at: [Link]

  • Pieper, A.A., et al. (2014). P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. Journal of Biological Chemistry. Available at: [Link]

  • Blaya, M.O., et al. (2015). Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. Neurotherapeutics. Available at: [Link]

  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell. Available at: [Link]

  • DeMiguel, Z., et al. (2018). (-)-P7C3-S243 protects a rat model of Alzheimer's disease from neuropsychiatric deficits and neurodegeneration without altering amyloid deposition or reactive glia. Biological Psychiatry. Available at: [Link]

  • Vázquez-Rosa, E., et al. (2020). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. Cell Reports. Available at: [Link]

  • Wang, Z., et al. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. CNS Neuroscience & Therapeutics. Available at: [Link]

  • Vázquez-Rosa, E., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

P7C3-OMe Technical Support Center: A Guide to Optimizing Neuroprotective Dosing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the P7C3 class of neuroprotective compounds. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the dosage of P7C3-OMe and its analogs for maximal neuroprotective efficacy in your preclinical experiments. As Senior Application Scientists, we aim to bridge the gap between published data and practical application, ensuring your experiments are built on a foundation of scientific integrity and logical design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about P7C3-OMe and its derivatives to provide a solid grounding for your experimental design.

Q1: What is the primary mechanism of action for P7C3-OMe and its analogs?

A1: The P7C3 class of aminopropyl carbazole compounds, including P7C3-OMe and its more potent derivatives like P7C3-A20 and (-)-P7C3-S243, exert their neuroprotective effects by activating nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4][5][6] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+).[1][2][3][4] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, which are crucial for neuronal survival and function.[3][7][8] This mechanism helps protect neurons from various insults and promotes the survival of newborn neurons in the adult brain.[3][7][9]

Q2: What are the key differences between P7C3, P7C3-A20, and P7C3-S243?

A2: P7C3 was the original compound discovered through an in-vivo screen for agents that enhance adult hippocampal neurogenesis.[7][9] P7C3-A20 and (-)-P7C3-S243 are more potent and optimized analogs developed through medicinal chemistry.[7][9][10] P7C3-A20, for instance, has demonstrated superior proneurogenic activity compared to the parent P7C3 compound.[11] These improved versions often exhibit better pharmacokinetic properties and enhanced neuroprotective efficacy in various disease models.[9][10]

Q3: Is P7C3-OMe orally bioavailable and can it cross the blood-brain barrier?

A3: Yes, a key advantage of the P7C3 family of compounds is their excellent pharmacokinetic profile. They are orally bioavailable and readily cross the blood-brain barrier (BBB).[3][7][8][9][10][12] Specifically, the parent compound P7C3 was found to be 32% orally bioavailable with a half-life of 6.7 hours after intraperitoneal administration in mice.[7] This allows for convenient administration in preclinical studies and enhances its translational potential.[7]

Q4: What is the general toxicity profile of P7C3 compounds?

A4: P7C3 and its analogs are reported to be non-toxic at doses several-fold higher than their efficacious doses in preclinical models.[7][9][10][11] Prolonged administration has not shown overt toxicity in rodents.[3] This favorable safety profile is a significant advantage for a potential therapeutic agent.

Troubleshooting Guide: Optimizing P7C3-OMe Dosage

This section provides solutions to common issues encountered during in-vivo and in-vitro experiments with P7C3-OMe and its analogs.

Problem 1: Lack of Neuroprotective Effect at a Previously Published Dose.

  • Possible Cause 1: Suboptimal Dosing Window. The therapeutic window for P7C3 compounds can be time-sensitive, especially in acute injury models. For instance, in a traumatic brain injury (TBI) model, P7C3-S243 was effective when administered up to 36 hours post-injury, but not at 48 hours.[1][4]

    • Solution: Re-evaluate the timing of your first dose relative to the induction of injury or neurodegenerative process. Consider initiating treatment earlier. A pilot study to define the therapeutic window in your specific model is highly recommended.

  • Possible Cause 2: Inadequate Dose for the Specific Model. The effective dose of P7C3 compounds can vary significantly between different models of neurological disease. A dose effective in a model of age-related cognitive decline may not be sufficient for an acute ischemic stroke model.

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and injury/disease paradigm. Start with a range of doses bracketed around those reported in the literature for similar models. For example, in a TBI model, doses of 3 and 30 mg/kg/day of P7C3-S243 were shown to be effective.[1]

  • Possible Cause 3: Issues with Compound Formulation and Stability. P7C3-OMe may not be fully solubilized or could be degrading in your vehicle.

    • Solution: Ensure your vehicle is appropriate for P7C3-OMe and that the compound is completely dissolved. Sonication may be required. Prepare fresh solutions for each experiment and protect them from light. For in-vitro studies, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.

Problem 2: High Variability in Experimental Results.

  • Possible Cause 1: Inconsistent Drug Administration. Oral gavage or intraperitoneal (IP) injection techniques can introduce variability if not performed consistently.

    • Solution: Ensure all researchers administering the compound are using a standardized and consistent technique. For oral gavage, ensure the compound is delivered directly to the stomach. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.

  • Possible Cause 2: Biological Variability in the Animal Model. The severity of the injury or the progression of the disease can vary between individual animals.

    • Solution: Increase your sample size to improve statistical power. Use stringent criteria for including animals in the study and randomize them into treatment groups. Ensure the injury or disease induction is as consistent as possible.

Problem 3: Unexpected Toxicity or Adverse Effects.

  • Possible Cause 1: Dose is too High for the Specific Animal Strain or Age. While generally well-tolerated, very high doses may lead to off-target effects or toxicity, which could be strain or age-dependent.

    • Solution: If you observe adverse effects, reduce the dose. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal strain and age group.[13]

  • Possible Cause 2: Vehicle-Related Toxicity. The vehicle used to dissolve P7C3-OMe could be causing adverse effects.

    • Solution: Run a vehicle-only control group to assess for any vehicle-induced toxicity. If toxicity is observed, explore alternative, well-tolerated vehicles.

Experimental Protocols & Data

In Vivo Dose-Response Study Protocol

This protocol outlines a general framework for determining the optimal in-vivo dose of P7C3-OMe.

  • Animal Model: Select the appropriate animal model for your research question (e.g., TBI, stroke, Parkinson's disease model).

  • Grouping: Divide animals into at least four groups:

    • Sham/Control + Vehicle

    • Disease/Injury Model + Vehicle

    • Disease/Injury Model + Low Dose P7C3-OMe

    • Disease/Injury Model + Mid Dose P7C3-OMe

    • Disease/Injury Model + High Dose P7C3-OMe

  • Dose Selection: Based on existing literature, select a range of doses. For example, for P7C3-S243 in a TBI model, you might choose 1, 3, 10, and 30 mg/kg/day.[1]

  • Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage, IP injection) at a consistent time each day.

  • Outcome Measures: Assess neuroprotection using a combination of behavioral tests, histological analysis (e.g., lesion volume, neuronal survival), and biochemical markers (e.g., NAD+ levels, inflammatory markers).

  • Data Analysis: Analyze the data to identify the dose that provides the maximal neuroprotective effect with minimal side effects.

In Vitro Dose-Response Study Protocol
  • Cell Culture: Culture primary neurons or a relevant neuronal cell line.

  • Toxicity Induction: Induce neuronal injury using a relevant stressor (e.g., glutamate excitotoxicity, oxidative stress, oxygen-glucose deprivation (OGD)).[11]

  • Treatment: Treat the cells with a range of P7C3-OMe concentrations (e.g., 1-30 µM) before, during, or after the insult, depending on your experimental question.[11]

  • Viability Assay: Assess cell viability using a standard assay (e.g., MTT, LDH).

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) of P7C3-OMe for neuroprotection in your in-vitro model.

Published Effective Dosages of P7C3 Analogs in Preclinical Models
CompoundAnimal ModelDisease/InjuryRoute of AdministrationEffective Dose RangeReference
P7C3MouseAgingOral2.5 - 5 mg/kg/day[9]
P7C3-A20RatTraumatic Brain InjuryIP10 mg/kg (twice daily)[7]
P7C3-A20MouseIschemic StrokeIPNot specified[11]
(-)-P7C3-S243MouseTraumatic Brain InjuryOral3 - 30 mg/kg/day[1][4]
(-)-P7C3-S243MouseTraumatic Brain InjuryIP3 - 30 mg/kg/day[1][4]
P7C3-A20MouseIntracerebral HemorrhageNot specified5 - 20 mg/kg[14]

Visualizing the Mechanism and Workflow

P7C3-OMe Mechanism of Action

P7C3_Mechanism P7C3 P7C3-OMe NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases Synthesis Neuroprotection Neuroprotection (Neuronal Survival, Axon Integrity) NAD->Neuroprotection Promotes

Caption: P7C3-OMe activates NAMPT, increasing NAD+ levels and promoting neuroprotection.

Experimental Workflow for Dose Optimization

Dose_Optimization_Workflow start Define Animal Model & Injury Paradigm dose_range Select Dose Range Based on Literature start->dose_range pilot Pilot Study (Small n) dose_range->pilot full_study Full Dose-Response Study pilot->full_study behavior Behavioral Assessments full_study->behavior histo Histology & Immunohistochemistry full_study->histo biochem Biochemical Analysis (e.g., NAD+) full_study->biochem analysis Data Analysis & Optimal Dose Identification behavior->analysis histo->analysis biochem->analysis

Caption: A stepwise workflow for in-vivo dose optimization of P7C3-OMe.

Troubleshooting Decision Tree

Troubleshooting_Tree start No Neuroprotective Effect Observed check_dose_window Is the dosing window appropriate for the model? start->check_dose_window yes_window Yes check_dose_window->yes_window Yes no_window No check_dose_window->no_window No check_dose_level Is the dose sufficient for the model? yes_level Yes check_dose_level->yes_level Yes no_level No check_dose_level->no_level No check_formulation Is the compound formulation stable and correct? yes_formulation Yes check_formulation->yes_formulation Yes no_formulation No check_formulation->no_formulation No yes_window->check_dose_level adjust_window Adjust timing of first dose no_window->adjust_window yes_level->check_formulation dose_response Perform dose-response study no_level->dose_response reformulate Check solubility and stability no_formulation->reformulate

Caption: A decision tree for troubleshooting lack of efficacy with P7C3-OMe.

References

  • P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. Cell Reports.[Link]

  • P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury. PubMed.[Link]

  • Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. PubMed Central.[Link]

  • Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. PubMed Central.[Link]

  • P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. PubMed Central.[Link]

  • Feature article: Neuroprotective effects of P7C3 against spinal cord injury in rats. PubMed Central.[Link]

  • P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. PubMed Central.[Link]

  • P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. ResearchGate.[Link]

  • P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. PubMed Central.[Link]

  • P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. PubMed Central.[Link]

  • P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway. PubMed Central.[Link]

  • Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. PubMed Central.[Link]

  • Dose optimization during drug development: whether and when to optimize. PubMed Central.[Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central.[Link]

  • P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. Royal Society of Chemistry.[Link]

  • Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. AHA/ASA Journals.[Link]

  • NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay. OPEN FAU.[Link]

  • Dose optimization and time course of administration of neuroprotective... ResearchGate.[Link]

  • P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition. ResearchGate.[Link]

  • Beyond Neurotrophins: A Proposed Neurotrophic–Epigenetic Axis Mediated by Non-Coding RNA Networks for Hericium erinaceus Bioactives—A Hypothesis-Driven Review. MDPI.[Link]

  • Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators. PubMed Central.[Link]

  • Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury. PubMed Central.[Link]

  • A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLOS One.[Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.[Link]

  • Early phase clinical trials to identify optimal dosing and safety. PubMed Central.[Link]

  • NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay. DOKUMEN.PUB.[Link]

  • P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. PubMed.[Link]

Sources

Module 1: Formulation & Solubility (The #1 Failure Point)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the P7C3-OMe Technical Support Hub.

Status: Online Agent: Senior Application Scientist, Neuropharmacology Division Ticket ID: P7C3-EXP-OPT

You are likely here because your P7C3-OMe experiments are yielding inconsistent data, or you are facing the dreaded "precipitation crash" during formulation. This compound is a powerful neuroprotective tool, but it is chemically unforgiving if treated like a standard hydrophilic small molecule.

Below is a technical breakdown of the most common failure points we see in the field, structured as a troubleshooting guide.

User Complaint: "I made a stock in DMSO, but as soon as I added PBS/Saline for injection, the solution turned cloudy/milky."

Diagnosis: P7C3-OMe is highly lipophilic. Direct addition of aqueous buffers to a DMSO stock causes immediate precipitation (crashing out). Injecting a suspension yields erratic pharmacokinetics and zero bioavailability.

The Fix: Step-Wise Co-Solvent Formulation You cannot skip the intermediate polarity step. You must use a "bridge" solvent (PEG) and a surfactant (Tween 80) before introducing water.

Standard Operating Procedure (SOP) for IP/Oral Dosing: Target Concentration: 3.85 mg/mL (Example)

  • Step 1 (Solubilization): Dissolve P7C3-OMe powder in 100% DMSO . Vortex until clear.

  • Step 2 (The Bridge): Add PEG300 (Polyethylene glycol 300) to the DMSO solution. Vortex thoroughly.

  • Step 3 (The Surfactant): Add Tween-80 . Vortex.

  • Step 4 (The Aqueous Phase): Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

Critical Ratio: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [1].

FormulationWorkflow Start P7C3-OMe Powder Step1 1. Dissolve in DMSO (10% of final vol) Start->Step1 Vortex Step2 2. Add PEG300 (40% of final vol) Step1->Step2 Mix thoroughly Step3 3. Add Tween-80 (5% of final vol) Step2->Step3 Add surfactant Step4 4. Add Warm Saline (45% of final vol) Step3->Step4 Dropwise addition Result Clear Solution (Ready for Injection) Step4->Result Immediate Use

Figure 1: Step-wise formulation protocol to prevent precipitation. Note the order of addition is non-negotiable.

Module 2: Compound Selection & Dosing

User Complaint: "I am using P7C3-OMe at 10 mg/kg but seeing no effect, while papers using P7C3-A20 show robust protection."

Diagnosis: You may be conflating the potency of different analogs or using the wrong enantiomer.

Technical Insight:

  • Stereochemistry Matters: P7C3-OMe is chiral.[1] The (R)-enantiomer is the active form.[1] If you purchased "P7C3-OMe" without verifying it is (R)-P7C3-OMe, you might be using a racemate (50% inactive) or the (S)-form (mostly inactive) [2].

  • The "A20" Trap: P7C3-A20 (hexafluoro analog) has a longer half-life and higher potency than P7C3-OMe. You cannot swap them 1:1. P7C3-OMe often requires slightly higher or more frequent dosing to match A20 efficacy [3].

Analog Comparison Table

FeatureP7C3 (Parent)P7C3-OMeP7C3-A20
Key Modification Unmodified aminopropyl carbazoleMethoxy group addedHexafluoro substitution
Potency BaselineModerate-HighHighest
Active Isomer N/A(R)-enantiomer N/A (Achiral centers differ)
Solubility PoorPoor (Requires Co-solvents)Improved
Typical Dose (Mouse) 10-20 mg/kg bid10-20 mg/kg bid5-10 mg/kg qd/bid
Blood Brain Barrier YesYesYes (Optimized)

Action Item: Verify your Certificate of Analysis (CoA). Ensure you possess (R)-P7C3-OMe .[1] If using the racemate, double your dose, though this increases vehicle load and toxicity risk.

Module 3: Mechanism Validation (Is it working?)

User Complaint: "My cells are surviving, but how do I prove it's due to P7C3-OMe and not an artifact?"

Diagnosis: Survival assays (MTT/CellTiter-Glo) are downstream endpoints. To validate the mechanism, you must measure the target engagement.

The Mechanism: P7C3-OMe is a NAMPT Activator .[1] It binds to Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[2][3] This increases intracellular NAD+, which fuels Sirtuins (SIRT1/SIRT3) and PARPs to repair DNA and maintain mitochondrial potential [4].

Validation Protocol: Intracellular NAD+ Rescue Assay

  • Stress Induction: Treat cells (e.g., U2OS or primary neurons) with a toxin that depletes NAD+ (e.g., Doxorubicin or H2O2).

  • Treatment: Co-treat with P7C3-OMe (0.1 - 1.0 µM).

  • Endpoint: Lyse cells at 6–12 hours (before cell death occurs) and measure total intracellular NAD+ (using an enzymatic cycling assay or LC-MS).

  • Success Criteria: P7C3-OMe treated cells should show preserved NAD+ levels compared to toxin-only controls.

NAMPTPathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate Limiting) Nicotinamide->NAMPT NMN NMN NAMPT->NMN P7C3 P7C3-OMe (Activator) P7C3->NAMPT Binds/Enhances NAD NAD+ NMN->NAD NMNAT SIRT SIRT1 / SIRT3 Activation NAD->SIRT Fuel Mito Mitochondrial Function SIRT->Mito Survival Neuronal Survival Mito->Survival

Figure 2: Mechanism of Action. P7C3-OMe enhances NAMPT activity, restoring NAD+ flux to support mitochondrial health.

Module 4: Storage & Stability FAQs

Q: Can I freeze-thaw my DMSO stock? A: Avoid it. P7C3 compounds are stable, but repeated freeze-thaws introduce moisture into DMSO, which can cause micro-precipitation upon the next use. Aliquot your 100% DMSO stock into single-use vials stored at -20°C or -80°C.

Q: Is it light sensitive? A: Yes. Like many carbazoles, it should be protected from light. Wrap vials in foil.

Q: Can I keep the formulated saline solution overnight? A: No. The co-solvent mixture (DMSO/PEG/Saline) is a kinetic suspension, not a thermodynamic solution. It will eventually phase separate or precipitate. Always prepare fresh immediately before dosing.

References

  • MedChemExpress Protocols. P7C3-A20 and P7C3-OMe Solubility & Formulation Guidelines.Link

  • Pieper, A. A., et al. (2010). Discovery of a proneurogenic, neuroprotective chemical. Cell, 142(1), 39-51.[2] Link

  • Naidoo, J., et al. (2014). Development of a scalable synthesis of P7C3-A20, a potent neuroprotective agent.[4] Tetrahedron Letters, 55(6), 1192-1195. Link

  • Wang, G., et al. (2014). P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. Cell, 158(6), 1324-1334.[2] Link

Sources

troubleshooting P7C3-OMe's lack of efficacy in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: P7C3-OMe Efficacy Troubleshooting

Executive Summary

You are likely encountering a lack of efficacy with P7C3-OMe in your in vitro assays. Based on field data and mechanistic studies, this is rarely due to compound inactivity but rather a mismatch between the experimental context and the compound's mechanism of action .

P7C3-OMe is not a generic growth factor; it is a NAMPT activator that rescues cells from metabolic collapse. If your cells are not under specific metabolic stress (NAD+ depletion), or if the NAD+ salvage pathway is not the limiting factor, P7C3-OMe will appear inert.

This guide breaks down the failure points into three phases: Chemistry , Biology , and Readout .

Phase 1: The Reagent (Chemistry & Handling)

Before questioning the biology, ensure the chemical tool is valid. P7C3-OMe has specific stereochemical and solubility requirements.

Q1: Which enantiomer are you using?
  • The Issue: P7C3-OMe is a chiral molecule.[1][2] The (R)-enantiomer is the active neuroprotective agent.[1] The (S)-enantiomer is biologically inactive in most NAMPT-dependent assays.

  • The Fix: Verify your Certificate of Analysis (CoA). If you are using a racemic mixture (mix of R and S), your effective concentration is half of what you calculated, and the inactive enantiomer may compete for binding or contribute to off-target toxicity.

    • Reference: Pieper et al. (2010) identified the specific stereochemical requirements for the P7C3 class.

Q2: Is the compound crashing out in culture media?
  • The Issue: P7C3-OMe is highly hydrophobic (aminopropyl carbazole scaffold). While soluble in DMSO (up to ~33 mg/mL), it can precipitate immediately upon dilution into aqueous cell culture media, especially at high concentrations (>10 µM).

  • The Fix:

    • Vehicle: Use DMSO. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

    • Mixing: Do not add the DMSO stock directly to the well. Prepare a 1000x intermediate dilution in warm media with vigorous vortexing, then add this to your cells.

    • Visual Check: Inspect wells under 20x magnification immediately after dosing. If you see crystals or debris, the compound is not bioavailable.

Phase 2: The Biological Context (The "Why")

This is the most common failure point. P7C3-OMe efficacy is context-dependent.

Q3: Are your cells actually "stressed"?
  • The Mechanism: P7C3-OMe activates NAMPT (Nicotinamide phosphoribosyltransferase), the rate-limiting enzyme that converts Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN), replenishing NAD+.[1][3][4][5]

  • The Problem: In healthy, unstressed cells with ample ATP and NAD+, activating NAMPT further provides no survival benefit . The salvage pathway is feedback-inhibited, or the cell simply doesn't need more NAD+.

  • The Fix: You must use a Stress Model that depletes NAD+.

    • Valid Stressors:

      • Oxidative Stress: H₂O₂ (low dose) or Paraquat.

      • Genotoxicity: Doxorubicin (induces PARP activation, which consumes NAD+).

      • Mitochondrial Toxins: MPTP/MPP+ (for dopaminergic neurons).

      • Nutrient Deprivation: Glucose deprivation (oxygen-glucose deprivation models).

Q4: Does your media contain the necessary raw materials?
  • The Issue: P7C3-OMe is an enzyme activator, not a substrate. It accelerates the conversion of Nicotinamide (NAM) into NAD+.[1][4]

  • The Fix: Ensure your media contains Nicotinamide. Most standard media (DMEM, RPMI) contain NAM (Vitamin B3). However, if you are using dialyzed serum or custom "minimal" media to reduce background, you may have removed the very substrate P7C3-OMe needs to work.

Q5: Are you overdosing? (The Biphasic Trap)
  • The Issue: P7C3 compounds often exhibit a bell-shaped dose-response curve .

    • Neuroprotective Range: 0.1 µM – 5 µM.

    • Toxic/Anti-Proliferative Range: >10 µM – 30 µM.

  • The Fix: Run a wide dose-response (10 nM to 10 µM). Do not assume "more is better." High concentrations can induce membrane disruption or off-target cytotoxicity.

Phase 3: Visualization of Mechanism & Troubleshooting

Diagram 1: The NAD+ Salvage Pathway Target

This diagram illustrates where P7C3-OMe acts.[1] Note that it requires Nicotinamide (NAM) and opposes NAD+ depletion caused by PARP (Poly (ADP-ribose) polymerase) activation during stress.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN Converted by NAMPT NAMPT NAMPT (Rate-Limiting Enzyme) NAD NAD+ NMN->NAD NMNAT enzymes PARP PARP Enzymes (Activated by DNA Damage) PARP->NAD Consumes (Depletes) Stress Cell Stress (ROS, Doxorubicin) Stress->PARP Triggers P7C3 P7C3-OMe (Activator) P7C3->NAMPT Activates

Caption: P7C3-OMe allosterically activates NAMPT, accelerating the rate-limiting step of NAD+ salvage to counteract PARP-mediated NAD+ depletion.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of experimental failure.

Troubleshooting_Tree Start Start: Lack of Efficacy Check_Enantiomer Is it (R)-P7C3-OMe? Start->Check_Enantiomer Check_Solubility Is solution clear (No crystals)? Check_Enantiomer->Check_Solubility Yes Fail_Chem Replace Compound (Use Active Enantiomer) Check_Enantiomer->Fail_Chem No/Unknown Check_Stress Are cells under Metabolic Stress? Check_Solubility->Check_Stress Yes Fail_Sol Improve Vehicle (DMSO/Vortex) Check_Solubility->Fail_Sol No Check_Dose Is Dose < 10 µM? Check_Stress->Check_Dose Yes Fail_Bio Add Stressor (e.g., Doxorubicin, H2O2) Check_Stress->Fail_Bio No (Healthy Cells) Fail_Tox Reduce Dose (Biphasic Effect) Check_Dose->Fail_Tox No (>10µM) Success Proceed to NAD+ Quantification Check_Dose->Success Yes

Caption: Step-by-step diagnostic flow to isolate chemical vs. biological causes of failure.

Phase 4: Validated Experimental Protocol

To confirm efficacy, run this Positive Control Assay (Doxorubicin Protection Model). This is the "Gold Standard" for validating P7C3 activity in vitro.

Materials
  • Cells: U2OS, HeLa, or primary cortical neurons.

  • Stressor: Doxorubicin (induces DNA damage -> PARP activation -> NAD+ crash).

  • Reagent: (R)-P7C3-OMe (Stock: 10 mM in DMSO).

  • Readout: CellTiter-Glo (ATP) or NAD-Glo (NAD+ levels).

Step-by-Step Protocol
  • Seeding: Plate cells (e.g., 5,000 cells/well in 96-well plate) in complete media. Allow 24h attachment.

  • Pre-Treatment (Crucial):

    • Add P7C3-OMe 1 hour before the stressor.

    • Dose Curve: 0 (DMSO), 0.1, 0.3, 1.0, 3.0, 10.0 µM.

  • Stress Induction:

    • Add Doxorubicin (0.5 µM final concentration) directly to the wells containing P7C3-OMe.

    • Note: Do not wash out P7C3-OMe.

  • Incubation: Incubate for 24–48 hours.

  • Readout:

    • Measure viability (ATP) or NAD+ levels.

    • Success Criteria: You should see a rescue of viability in the 1–3 µM range compared to Doxorubicin-only control.

Summary of Quantitative Expectations

ParameterOptimal RangeWarning ZoneFailure Mode
Concentration 0.5 µM – 3.0 µM> 10 µMToxicity / Membrane disruption
Pre-Incubation 1 – 24 HoursPost-treatmentEfficacy drops significantly if NAD+ is already depleted
DMSO < 0.1%> 0.5%Vehicle toxicity masks protection
Stressor Moderate (IC50)Severe (>IC90)Cannot rescue dead cells (Point of no return)

References

  • Pieper, A. A., et al. (2010). Discovery of a proneurogenic, neuroprotective chemical.[3] Cell, 142(1), 39-51.

    • Establishes the discovery of P7C3 and its neuroprotective efficacy in vivo.[5]

  • Wang, G., et al. (2014). P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage.[5] Cell, 158(6), 1324-1334.

    • Defines the mechanism of action (NAMPT activation) and the requirement for NAD+ depletion stress models (Doxorubicin).
  • Naidoo, J., et al. (2014). Development of P7C3-A20, a potent neuroprotective agent with improved druggability. Journal of Medicinal Chemistry, 57(9), 3746-3754.

    • Discusses structure-activity relationships (SAR) and the importance of specific enantiomers/analogs.
  • Vázquez-Rosa, E., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. Proceedings of the National Academy of Sciences, 117(44), 27667-27675.

    • Demonstrates long-term efficacy and safety, reinforcing the need for correct dosing windows.

Sources

Validation & Comparative

A Comparative Analysis of P7C3-OMe and Resveratrol in Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Guide for Researchers and Drug Development Professionals

The relentless progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), continues to pose a significant global health challenge. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents. This guide provides a detailed comparative analysis of two promising neuroprotective compounds: P7C3-OMe and resveratrol. We will delve into their distinct mechanisms of action, present available experimental data for a head-to-head comparison, and provide detailed protocols for key neuroprotection assays.

Mechanisms of Action: Two Distinct Pathways to Neuroprotection

While both P7C3-OMe and resveratrol exhibit neuroprotective properties, they achieve this through fundamentally different molecular pathways. Understanding these differences is crucial for designing targeted therapeutic strategies.

P7C3-OMe: Enhancing NAD+ Salvage through NAMPT Activation

The P7C3 series of aminopropyl carbazoles, including the orally bioavailable derivative P7C3-OMe, exert their neuroprotective effects by augmenting the activity of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a variety of signaling processes.[4][5][6]

By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels.[1][3][7] This elevation in NAD+ has several downstream consequences that contribute to neuronal survival and function:

  • SIRT1 Activation: Increased NAD+ availability enhances the activity of sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1] SIRT1 plays a crucial role in neuroprotection by deacetylating and modulating the activity of various substrates involved in stress resistance, DNA repair, and inflammation.[8][9][10]

  • Mitochondrial Function: NAD+ is essential for mitochondrial function and energy production through oxidative phosphorylation. By maintaining NAD+ pools, P7C3-OMe supports neuronal energy homeostasis, which is often compromised in neurodegenerative diseases.[11]

  • Anti-Apoptotic Effects: P7C3 compounds have been shown to block neuronal apoptosis, a form of programmed cell death that is a hallmark of neurodegeneration.[12] This is achieved, in part, by preventing the activation of key apoptotic executioner proteins like cleaved caspase-3.[12]

The P7C3-mediated activation of the NAMPT-NAD+-SIRT1 cascade represents a potent intrinsic defense system for neurons under stress.[4][11]

P7C3_Pathway P7C3_OMe P7C3-OMe NAMPT NAMPT P7C3_OMe->NAMPT Activates NMN NMN NAMPT->NMN Catalyzes Nicotinamide Nicotinamide Nicotinamide->NMN NAD NAD+ NMN->NAD SIRT1 SIRT1 NAD->SIRT1 Activates Neuroprotection Neuroprotection (↓Apoptosis, ↑Survival) SIRT1->Neuroprotection

Figure 1: P7C3-OMe signaling pathway.

Resveratrol: A Multi-Targeted Antioxidant and Anti-inflammatory Agent

Resveratrol, a natural polyphenol found in grapes and other plants, exerts its neuroprotective effects through a broader, multi-targeted approach.[13][14] Its mechanisms are primarily centered around its potent antioxidant and anti-inflammatory properties.[15][16][17]

Key mechanisms of resveratrol's action include:

  • SIRT1 Activation: Similar to the downstream effects of P7C3-OMe, resveratrol is also known to activate SIRT1.[15][18] However, the directness of this activation has been a subject of debate, with some studies suggesting it may be an indirect effect.[13]

  • Antioxidant Activity: Resveratrol can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes through the activation of the Nrf2/Keap1 pathway.[16] This helps to mitigate the oxidative stress that is a major contributor to neuronal damage in neurodegenerative diseases.[19]

  • Anti-inflammatory Effects: Resveratrol can suppress neuroinflammation by inhibiting key inflammatory pathways such as NF-κB and the NLRP3 inflammasome.[13][20] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in microglia.[20]

  • Modulation of Other Signaling Pathways: Resveratrol has been shown to interact with a multitude of other signaling pathways involved in cell survival and death, including the PI3K/Akt pathway.[16][21]

Resveratrol_Pathway Resveratrol Resveratrol ROS ROS Resveratrol->ROS Scavenges Nrf2 Nrf2 Pathway Resveratrol->Nrf2 Activates NF_kB NF-κB Pathway Resveratrol->NF_kB Inhibits SIRT1 SIRT1 Resveratrol->SIRT1 Activates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection (↓Oxidative Stress, ↓Inflammation) Antioxidant_Enzymes->Neuroprotection Inflammation Neuroinflammation NF_kB->Inflammation SIRT1->Neuroprotection

Figure 2: Resveratrol's multi-target signaling pathways.

Comparative Efficacy: A Review of Preclinical Data

Direct head-to-head comparative studies of P7C3-OMe and resveratrol are limited. However, by examining data from independent preclinical studies in various models of neurodegeneration, we can draw some inferences about their relative efficacy.

Parameter P7C3-OMe Resveratrol Supporting Evidence
Primary Target NAMPTMultiple (SIRT1, Nrf2, NF-κB, etc.)[1][3][13]
Mechanism NAD+ salvage pathway activationAntioxidant, anti-inflammatory, SIRT1 activation[1][16][20]
Neuroprotection in Parkinson's Disease Models Potent protection of dopaminergic neuronsDemonstrated neuroprotection[1]
Neuroprotection in Alzheimer's Disease Models Promotes neuronal survival independent of amyloid depositionReduces Aβ aggregation and neuroinflammation[7][19]
Neuroprotection in ALS Models Decreased motor neuron cell deathProtective effects in cell models[1][18]
Neuroprotection in Traumatic Brain Injury Preserves axonal integrity and cognitive functionAttenuates neurobehavioral deficits[2][22]
Bioavailability Favorable pharmacokinetic propertiesLow bioavailability and stability[1][13]

Key Insights from Preclinical Data:

  • P7C3-OMe's targeted approach of enhancing a fundamental neuronal survival pathway (NAD+ salvage) appears to confer robust protection across a range of neurodegenerative models.[1][2][7]

  • Resveratrol's broader, multi-pronged mechanism may be advantageous in diseases with complex, multifactorial pathologies involving significant oxidative stress and inflammation.[13][16]

  • A significant advantage of the P7C3 scaffold is its favorable pharmacokinetic profile, including good bioavailability, which has been a limiting factor for the clinical translation of resveratrol.[1][13]

Experimental Protocols for Assessing Neuroprotection

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro and in vivo assays commonly used to evaluate the neuroprotective efficacy of compounds like P7C3-OMe and resveratrol.

In Vitro Neuroprotection Assay using Glutamate-Induced Excitotoxicity

This assay is widely used to screen for neuroprotective compounds against a common mechanism of neuronal death.

Workflow Diagram:

InVitro_Workflow Start Start: Plate Neuronal Cells (e.g., HT-22) Incubate1 Incubate for 24h (Allow cells to adhere) Start->Incubate1 Pretreat Pre-treat with Test Compound (P7C3-OMe or Resveratrol) for 1-2h Incubate1->Pretreat Induce Induce Excitotoxicity (Add Glutamate) Pretreat->Induce Incubate2 Incubate for 24h Induce->Incubate2 Assess Assess Cell Viability (e.g., Resazurin Assay) Incubate2->Assess End End: Analyze Data Assess->End

Figure 3: In vitro neuroprotection assay workflow.

Step-by-Step Protocol:

  • Cell Plating: Plate a suitable neuronal cell line (e.g., HT-22 hippocampal neurons) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[23]

  • Compound Pre-treatment: The following day, remove the media and add fresh media containing the desired concentrations of P7C3-OMe, resveratrol, or vehicle control. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 5 mM.[23]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[23]

  • Assessment of Cell Viability: Measure cell viability using a resazurin-based assay, which quantitatively measures metabolic activity.[23]

In Vivo Assessment of Neuroprotection in a Mouse Model of Ischemic Stroke

This protocol outlines a common in vivo model to assess the therapeutic potential of neuroprotective compounds in a clinically relevant setting.

Step-by-Step Protocol:

  • Model Induction: Induce focal cerebral ischemia in mice using the transient middle cerebral artery occlusion (tMCAO) model.

  • Compound Administration: Administer P7C3-OMe, resveratrol, or vehicle control at a predetermined time point post-ischemia (e.g., 30 minutes).[22]

  • Neurobehavioral Assessment: At 24 hours post-ischemia, assess neurological deficits using a composite neurobehavioral score that includes tests for motor function, coordination, and reflexes.[22]

  • Histological Analysis: At a later time point (e.g., 48 hours or 7 days), euthanize the animals and perfuse the brains. Section the brains and stain with a marker for neuronal death (e.g., Fluoro-Jade B) or a general histological stain (e.g., cresyl violet) to quantify the infarct volume.

Discussion and Future Perspectives

Both P7C3-OMe and resveratrol hold considerable promise as neuroprotective agents. P7C3-OMe's targeted activation of the NAMPT-NAD+ pathway offers a potent and specific mechanism for enhancing neuronal resilience.[1][3] Its favorable pharmacokinetic profile makes it a particularly attractive candidate for further clinical development.[1]

Resveratrol's multi-target nature, particularly its potent antioxidant and anti-inflammatory effects, provides a broader therapeutic window that may be beneficial in the multifaceted pathologies of many neurodegenerative diseases.[13][16] However, its low bioavailability remains a significant hurdle that needs to be addressed through formulation strategies or the development of more stable analogs.[13]

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical studies are needed to directly compare the efficacy of P7C3-OMe and resveratrol in various neurodegenerative models.

  • Combination Therapies: Investigating the potential synergistic effects of combining P7C3-OMe and resveratrol, or other neuroprotective agents with complementary mechanisms of action.

  • Biomarker Development: Identifying and validating biomarkers that can track the engagement of the NAMPT-NAD+ and SIRT1 pathways in response to treatment.

  • Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of these compounds in human patients with neurodegenerative diseases.

By continuing to explore the therapeutic potential of promising compounds like P7C3-OMe and resveratrol, we move closer to developing effective treatments for these devastating neurological disorders.

References

Sources

Technical Evaluation: Therapeutic Window of P7C3-OMe vs. Standard Neuroprotectives

[1]

Executive Summary

This technical guide evaluates the therapeutic window and pharmacodynamic profile of P7C3-OMe (and its optimized derivative P7C3-A20 ) relative to standard-of-care neuroprotective agents like Riluzole and emerging metabolic interventions like Nicotinamide Riboside (NR) .

The Core Finding: Unlike traditional neuroprotectives that often suffer from narrow therapeutic indices (e.g., Riluzole) or bioavailability limitations (e.g., direct NAD+ precursors), P7C3-OMe exhibits a "flux-dependent" wide therapeutic window . By allosterically activating NAMPT rather than flooding the system with substrate, it enhances NAD+ salvage specifically in stressed neurons without triggering systemic toxicity. This guide details the mechanistic basis for this window, supported by comparative experimental data and validated protocols.

Compound Profile: P7C3-OMe / P7C3-A20

Mechanism of Action: The "Smart" Valve

P7C3-OMe belongs to the aminopropyl carbazole class. Its primary target is Nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.[1]

  • Mode: Allosteric activation.[1]

  • Effect: Increases the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN), subsequently boosting cellular NAD+.

  • Differentiation: Unlike NAD+ precursors (NR/NMN) which passively fuel the pathway, P7C3 enhances the enzymatic efficiency of the salvage loop. This provides a self-limiting safety mechanism: the drug amplifies existing metabolic flux rather than creating an artificial surplus in healthy tissue.

Pharmacokinetics (PK) Snapshot
  • Bioavailability: ~32% (Oral), High (IP).

  • Blood-Brain Barrier (BBB): Highly penetrant.

  • Half-life (

    
    ):  ~6.7 hours (Murine IP).
    
  • Metabolic Stability: P7C3-A20 (fluorinated variant) shows superior metabolic stability over the parent P7C3-OMe.

Comparative Analysis: Therapeutic Windows

The "Therapeutic Window" is defined here by two vectors: Dose Safety Margin (LD50 vs. ED50) and Temporal Efficacy (Time-to-treat post-injury).

Comparison A: P7C3-OMe vs. Riluzole (ALS Standard)

Riluzole acts by inhibiting glutamate release and blocking sodium channels. It is the gold standard for ALS but is limited by hepatotoxicity and a narrow dosing range.

FeatureRiluzole (Standard of Care)P7C3-OMe / A20 (Investigational)
Primary Mechanism Anti-excitotoxic (Glutamate inhibition)Metabolic Support (NAMPT Activation)
Therapeutic Dose Strict dosing (Human: 50mg BID)Wide range (Murine: 10–30 mg/kg)
Toxicity Threshold Low: Liver enzyme elevation is common; dose-limiting.High: No overt toxicity observed at >100 mg/kg in rodents.
Efficacy Ceiling Plateau is limited by toxicity.Plateau is limited by enzyme saturation (safe).
Target Specificity Broad (Ion channels)Specific (NAMPT enzyme)
Comparison B: P7C3-OMe vs. NAD+ Precursors (NR/NMN)

Nicotinamide Riboside (NR) and NMN are substrates. They rely on passive uptake and conversion.

FeatureNAD+ Precursors (NR/NMN)P7C3-OMe / A20
Action Substrate loading ("Fueling the tank")Enzyme Activation ("Widening the fuel line")
Dosing Req. High (often 100–500 mg/kg in mice)Low (10–20 mg/kg in mice)
Risk Profile Potential for systemic accumulation/flushing."On-demand" activation; less risk of systemic surplus.
BBB Penetration Variable (NMN requires transporters).High (Lipophilic small molecule).

Visualization: Mechanism & Signaling

The following diagram illustrates the NAD+ salvage pathway and the distinct entry points of P7C3 versus precursors.

NAMPT_PathwayNicotinamideNicotinamide (NAM)NAMPTNAMPT Enzyme(Rate Limiting)Nicotinamide->NAMPTNMNNMN(Intermediate)NAMPT->NMNNMNATNMNATNMN->NMNATNADNAD+NMNAT->NADSIRT1Sirtuins / PARPs(Cell Survival)NAD->SIRT1ConsumedSIRT1->NicotinamideRecyclingP7C3P7C3-OMe/A20(Allosteric Activator)P7C3->NAMPTBoosts FluxPrecursorsNR / NMN(Substrates)Precursors->NMNBypasses NAMPT

Figure 1: The NAD+ Salvage Pathway. P7C3 enhances the rate-limiting step (NAMPT), whereas precursors bypass it.

Experimental Protocols: Validating the Window

To rigorously evaluate the therapeutic window, researchers must define the Temporal Window of Efficacy . The following protocol is designed for a Traumatic Brain Injury (TBI) model, where the "time-to-treat" is a critical clinical variable.

Protocol: Delayed Administration in TBI Model

Objective: Determine the latest post-injury time point at which P7C3-A20 retains neuroprotective efficacy.[2]

Materials:
  • Subject: C57BL/6J Mice (Male, 10-12 weeks).

  • Injury Model: Controlled Cortical Impact (CCI) or Fluid Percussion Injury (FPI).

  • Compound: P7C3-A20 dissolved in vehicle (e.g., DMSO/Corn Oil).

  • Dose: 10 mg/kg (Intraperitoneal - IP).[3]

Workflow Steps:
  • Induction: Administer TBI at T=0 hours.

  • Randomization: Divide mice into 5 cohorts (n=10/group):

    • Sham (No Injury)

    • Vehicle (Injury + Vehicle at 24h)

    • Group A (Injury + P7C3 at 24h )

    • Group B (Injury + P7C3 at 36h )[2][4]

    • Group C (Injury + P7C3 at 48h )

  • Dosing Regimen: Continue daily IP injections for 7 days post-initial dose.

  • Readout 1 (Behavioral): Morris Water Maze (Days 8-12) to assess spatial memory.

  • Readout 2 (Histological): Sacrifice at Day 14. Stain for Fluorojade-C (degenerating neurons) and BrdU (neurogenesis).

Self-Validating Checkpoints:
  • Positive Control: The Group A (24h) must show statistically significant improvement over Vehicle to validate the compound batch.

  • Negative Control: If Sham and Vehicle show no difference, the injury model failed.

  • Window Definition: The therapeutic window closes at the time point where the treated group is statistically indistinguishable from Vehicle. (Literature suggests efficacy at 24h/36h, loss of efficacy at 48h).[2]

Visualizing the Experimental Workflow

TBI_Protocolcluster_treatmentTreatment Initiation WindowsT0T=0hTBI InductionT24T=24hGroup AT0->T24T36T=36hGroup BT0->T36T48T=48hGroup CT0->T48DailyDaily Dosing(7 Days)T24->DailyT36->DailyT48->DailyAnalysisAnalysis(Behavior + Histology)Daily->Analysis

Figure 2: Delayed Administration Workflow. Validates the temporal therapeutic window in TBI models.

Data Summary: Efficacy vs. Toxicity

The following table synthesizes data from key preclinical studies (see References 1, 3, 5).

ParameterP7C3-A20 DataClinical Implication
Effective Dose (ED50) ~3–10 mg/kg (Mice)Low dose burden for patients.
No Observed Adverse Effect Level (NOAEL) >100 mg/kg (Mice)Safety margin >10x therapeutic dose.
Temporal Window (TBI) Effective up to 36 hours post-injury.[4]Allows "treat-upon-diagnosis" rather than immediate field administration.
Chronic Dosing Safety 8 months daily dosing showed no toxicity.Suitable for chronic neurodegeneration (ALS/AD).

Conclusion

P7C3-OMe and its derivatives represent a significant advancement in neuroprotective strategy.[5] By targeting NAMPT flux , they bypass the narrow therapeutic indices of ion-channel blockers like Riluzole and the bioavailability hurdles of direct NAD+ precursors. The data supports a wide therapeutic window , both in terms of dosing safety (>10-fold margin) and intervention timing (up to 36h post-injury), making it a robust candidate for translational drug development.

References

  • Pieper, A. A., et al. (2010). Discovery of a proneurogenic, neuroprotective chemical.[5] Cell, 142(1), 39-51. Link

  • Wang, G., et al. (2014). P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage.[2][1][4][6] Cell, 158(6), 1324-1334. Link

  • Yin, T. C., et al. (2014). P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury. Cell Reports, 8(6), 1731-1740. Link

  • Benskey, M. J., et al. (2013). Riluzole, neuroprotection and amyotrophic lateral sclerosis. Neuropathology and Applied Neurobiology, 39(1), 6-22. Link

  • Vázquez-Rosa, E., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition.[3] Proceedings of the National Academy of Sciences, 117(44), 27667-27675. Link[3][7]

assessing the long-term safety and efficacy of P7C3-OMe compared to standards of care

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of P7C3-OMe (and its optimized fluorinated analog, P7C3-A20 ) as a first-in-class neuroprotective agent. Unlike current Standards of Care (SoC) such as Riluzole (ALS) or Donepezil (Alzheimer's), which primarily target downstream symptoms or neurotransmitter imbalances, P7C3-OMe functions upstream by activating NAMPT (nicotinamide phosphoribosyltransferase). This mechanism restores intracellular NAD+ levels specifically in stressed neurons, preventing mitochondrial failure and axonal degeneration.

Key Verdict: While P7C3-OMe serves as the active mechanistic prototype, its optimized derivative P7C3-A20 demonstrates superior bioavailability, metabolic stability, and blood-brain barrier (BBB) penetration. Long-term primate studies (9 months) confirm a safety profile superior to Riluzole, which carries risks of hepatotoxicity.

Mechanistic Foundation: The NAD+ Salvage Pathway

The P7C3 class operates via a "stress-responsive" mechanism. Unlike NAD+ precursors (NR/NMN) that fuel constitutive production, P7C3-OMe acts as an allosteric activator of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This ensures NAD+ is replenished only when depleted by cellular stress (e.g., PARP activation after injury), minimizing off-target metabolic effects.

Figure 1: P7C3-OMe Mechanism of Action vs. Standards of Care

NAMPT_Pathway cluster_0 Standard of Care (Symptomatic) cluster_1 P7C3-OMe Intervention (Upstream) Riluzole Riluzole (Glutamate Antagonist) Excitotoxicity Excitotoxicity (Ca2+ Influx) Riluzole->Excitotoxicity Inhibits Donepezil Donepezil (AChE Inhibitor) Mito Mitochondrial Function Excitotoxicity->Mito Damages Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate Limiting) Nicotinamide->NAMPT Salvage Input NMN NMN NAMPT->NMN Conversion P7C3 P7C3-OMe / A20 (Allosteric Activator) P7C3->NAMPT Activates NAD NAD+ NMN->NAD Synthesis NAD->Mito Fuels DNA_Repair DNA Repair (PARP Activity) NAD->DNA_Repair Substrate for Mito->NAD Depletes (Stress)

Caption: P7C3-OMe allosterically activates NAMPT to replenish NAD+ specifically under stress conditions, preventing the mitochondrial collapse that Riluzole only indirectly mitigates.

Pharmacokinetic & Efficacy Comparison

The following data synthesizes results from murine models of ALS (SOD1-G93A), TBI (Blast Injury), and Pharmacokinetic (PK) profiling.

Table 1: P7C3-OMe/A20 vs. Riluzole (ALS Standard)
FeatureP7C3-OMe (Prototype)P7C3-A20 (Optimized)Riluzole (SoC)
Primary Mechanism NAMPT ActivationNAMPT ActivationGlutamate Antagonism
Bioavailability ModerateHigh (>90% Oral)High (~60-90%)
BBB Penetration YesHigh (Brain:Plasma ~ 1:1)High
Half-Life (T1/2) ~3-4 hours~6-7 hours~12 hours
ALS Efficacy (Mice) Preserves motor neuronsSig. motor neuron survival (p<0.003)Mixed/No survival benefit in rigorous re-tests
TBI Efficacy Axonal preservationRestores cognition 1-year post-injuryNo pharmacological SoC
Toxicity Profile LowNo toxicity at 40mg/kg (30 days)Hepatotoxicity risk; Asthenia

Technical Insight: While P7C3-OMe is active, the (R)-enantiomer is the functional unit. However, P7C3-A20 (fluorinated analog) is the preferred agent for long-term studies due to its resistance to metabolic clearance and higher potency. In direct comparisons, P7C3-A20 maintained spinal motor neuron density in ALS mice significantly better than vehicle, whereas Riluzole often fails to show histological protection in the same aggressive models (SOD1-G93A).

Long-Term Safety & Toxicology

A critical advantage of the P7C3 class is its safety profile compared to Riluzole, which requires liver enzyme monitoring.

  • Primate Data (Macaca fascicularis):

    • Duration: 9 months daily oral dosing.

    • Dose: Therapeutic equivalent levels.

    • Result: No adverse events, no organ toxicity, no behavioral changes.[1]

    • Implication: Validates the "stress-responsive" mechanism; activating NAMPT does not cause deleterious NAD+ overaccumulation in healthy tissue.

  • Murine Data:

    • Doses up to 40 mg/kg/day (approx.[1] 4x therapeutic dose) for 30 days showed no weight loss or toxicity.

    • No carcinogenicity observed (a theoretical risk with cell-survival agents).

Experimental Protocols

To validate these findings in your own facility, follow these standardized workflows.

A. In Vitro NAMPT Activity Assay

This assay confirms if your batch of P7C3-OMe/A20 is biologically active.

  • Reagents: Recombinant NAMPT, Nicotinamide, PRPP (Phosphoribosyl pyrophosphate), ATP.

  • Reaction: Incubate NAMPT (10 nM) with P7C3-OMe (0.01 - 10 µM) for 15 min at 37°C.

  • Initiation: Add substrates (NAM, PRPP).

  • Detection: Measure NMN production via HPLC or coupled fluorescence assay (resazurin).

  • Validation: Active P7C3 should increase NMN production rate by >2-fold compared to DMSO control.

B. In Vivo Chronic Neuroprotection Workflow (TBI Model)

Use this workflow to assess long-term efficacy.

Workflow Start Baseline Behavioral Assessment Injury Induction of Injury (e.g., Blast TBI / ALS Onset) Start->Injury Dosing Daily Dosing (P7C3-A20: 10-20 mg/kg IP/Oral) Injury->Dosing Initiate +24h MidPoint Interim Testing (Rotarod / Barnes Maze) Dosing->MidPoint Weekly Endpoint Endpoint (Day 30-90) Histology & NAD+ Quantification Dosing->Endpoint Terminal MidPoint->Dosing

Caption: Standardized workflow for assessing chronic neuroprotection. Delayed initiation (+24h) mimics clinical reality.

Protocol Notes:

  • Vehicle: P7C3 compounds are lipophilic. Formulate in DMSO:PEG300:D5W (5:30:65) or Corn Oil for oral gavage.

  • Biomarker: Measure brain NAD+ levels using LC-MS/MS to confirm target engagement. P7C3-treated animals should show preserved NAD+ levels (comparable to Sham) vs. depleted levels in Vehicle-TBI.

References
  • Pieper, A. A., et al. (2010).[2] Discovery of a proneurogenic, neuroprotective chemical.[2][3]Cell , 142(1), 39-51. Link

  • Wang, G., et al. (2014).[4] P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage.[4]Cell , 158(6), 1324-1334. Link

  • Yin, T. C., et al. (2014). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury.[5]Cell Reports , 8(6), 1731-1740. Link

  • Tesla, R., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis.[6]Proceedings of the National Academy of Sciences , 109(42), 17016-17021. Link

  • Vázquez-Rosa, E., et al. (2020). P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition.[7]Proceedings of the National Academy of Sciences , 117(44), 27667-27675. Link

Sources

Safety Operating Guide

Technical Safety Guide: Handling P7C3-OMe (Aminopropyl Carbazoles)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling P7C3-OMe Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

P7C3-OMe (and its analog P7C3-A20) is a potent aminopropyl carbazole derivative exhibiting neuroprotective activity. Its primary mechanism involves the activation of NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By maintaining intracellular NAD+ levels, it prevents neuronal apoptosis under stress conditions.

Why this matters for safety: Unlike inert reagents, P7C3-OMe is a bioactive small molecule designed to cross the blood-brain barrier (BBB). If it can cross the BBB, it can easily cross placental and cellular membranes. Furthermore, this compound is almost exclusively solubilized in DMSO (Dimethyl Sulfoxide) for biological applications. DMSO is a potent carrier solvent that can transport dissolved small molecules directly through intact skin and standard nitrile gloves, bypassing the body's primary defense.

Core Directive: Treat P7C3-OMe not just as a chemical irritant, but as a systemic bioactive agent .

Hazard Identification & Risk Assessment

The following hazard profile is based on the structural class (Aminopropyl Carbazoles) and standard Safety Data Sheet (SDS) aggregates for P7C3 derivatives.

Hazard CategorySignal WordH-CodeDescriptionOperational Implication
Acute Toxicity Warning H302 Harmful if swallowed.Zero tolerance for hand-to-mouth contact; wash hands immediately after doffing gloves.
Skin/Eye Warning H315/H319 Causes skin/serious eye irritation.Mucous membrane protection is mandatory.
Respiratory Warning H335 May cause respiratory irritation.[3][4]Powder form is the highest inhalation risk.
Carrier Risk DANGER N/ADMSO-Mediated Absorption When dissolved in DMSO, the compound permeates skin in seconds.
Personal Protective Equipment (PPE) Matrix

Do not rely on a single layer of protection. Use the Redundancy Protocol outlined below.

A. Hand Protection (The Critical Control Point)

Standard 4-mil nitrile gloves provide insufficient protection against DMSO-solvated drugs. DMSO breakthrough time for thin nitrile is <5 minutes.

  • Protocol: Double-Gloving Strategy

    • Inner Layer: 4-mil Nitrile (Tactile sensitivity).

    • Outer Layer: 4-mil Nitrile (Sacrificial layer) OR 8-mil Nitrile (Extended breakthrough).

    • Change Frequency: Immediately replace the outer glove upon any splash. Replace both layers every 60 minutes of continuous handling.

  • Why? The outer glove absorbs the mechanical stress and initial solvent contact. The inner glove protects against micro-perforations and permeation during doffing.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified, face velocity 80–100 fpm).

  • Secondary Control (If Hood Unavailable): N95 Particulate Respirator (minimum).

    • Note: P7C3-OMe is a solid powder. Static electricity can cause "fly-away" particles during weighing. A hood is superior to a mask because it captures the source.

C. Ocular & Body Protection
  • Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient if splashing is a risk during sonication or vortexing.

  • Body: Lab coat (buttoned, wrist cuffs). Long pants. Closed-toe shoes.

Operational Workflow: Step-by-Step
Phase 1: Weighing (Solid State)
  • Risk: Aerosolization of powder.

  • Procedure:

    • Place the analytical balance inside the fume hood.

    • Use an antistatic gun or ionizer if the powder is static-prone (common with carbazoles).

    • Pre-weigh the solvent (DMSO) volume in a separate vial to avoid adding powder to liquid (which can cause splash-back).

    • Clean the spatula with an ethanol-dampened wipe inside the hood immediately after use.

Phase 2: Solubilization (Liquid State - High Risk)
  • Risk: Dermal absorption via DMSO carrier.[4][5][6]

  • Procedure:

    • Add DMSO to the P7C3-OMe powder.

    • Vortexing: Ensure the vial cap is tightly sealed. Hold the vial with a Kimwipe over the cap to catch any micro-leakage.

    • Sonication: If using a water bath sonicator, ensure the water level does not reach the cap threads.

    • Labeling: Mark the vial clearly: "P7C3-OMe / DMSO - TOXIC - HANDLE WITH GLOVES".

Phase 3: Animal Administration (Injection)
  • Risk: Needle stick (Direct injection of bioactive compound).

  • Procedure:

    • Restraint: Proper animal restraint is more critical than PPE here. A struggling animal increases needle stick risk.

    • Recapping: NEVER recap needles. Use a sharps container placed within arm's reach on the same side as your dominant hand.

    • Glove Check: Inspect gloves for tears immediately after handling animal cages (claws can compromise nitrile).

Emergency & Disposal Protocols
  • Skin Exposure (DMSO Solution):

    • Do NOT scrub. Scrubbing increases circulation and absorption.

    • Rinse gently with cool water for 15 minutes.

    • Notify the lab safety officer.

  • Spill Cleanup:

    • Powder: Cover with wet paper towels (to prevent dust), then wipe up.

    • Liquid (DMSO): Absorb with vermiculite or absorbent pads. Place in a sealed bag.

    • Disposal: All P7C3-OMe waste (solid, liquid, and contaminated sharps) must be incinerated. Do not dispose of down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle" for P7C3-OMe, emphasizing the critical control points for PPE.

P7C3_Safety_Protocol cluster_ppe CRITICAL SAFETY BARRIER: DMSO HANDLING Start Storage (-20°C, Desiccated) Weighing Weighing (Fume Hood + N95) Start->Weighing Equilibrate to RT Solubilization Solubilization (DMSO + Double Gloves) Weighing->Solubilization Add Solvent (High Permeation Risk) App Application (In Vitro / In Vivo) Solubilization->App Dosing Waste Disposal (Incineration) Solubilization->Waste Excess Solution App->Waste Contaminated Sharps/Tips

Figure 1: Operational safety workflow for P7C3-OMe. Note the critical control point at Solubilization due to DMSO carrier risks.

References
  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage.[1][7] Cell , 158(6), 1324–1334. Retrieved from [Link]

  • University of Washington EH&S. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Pieper, A. A., et al. (2010). Discovery of a proneurogenic, neuroprotective chemical. Cell , 142(1), 39–51. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.